6-Acetyl-2,6,9-triazaspiro[4.5]decan-8-one chemical structure
This is an in-depth technical guide on the chemical structure, synthesis, and medicinal chemistry applications of 6-Acetyl-2,6,9-triazaspiro[4.5]decan-8-one . [1][2] Executive Summary 6-Acetyl-2,6,9-triazaspiro[4.5]decan...
Author: BenchChem Technical Support Team. Date: February 2026
This is an in-depth technical guide on the chemical structure, synthesis, and medicinal chemistry applications of 6-Acetyl-2,6,9-triazaspiro[4.5]decan-8-one .
[1][2]
Executive Summary
6-Acetyl-2,6,9-triazaspiro[4.5]decan-8-one (CAS: 1422066-30-5) is a specialized spirocyclic scaffold belonging to the spiro[pyrrolidine-piperazinone] class.[1] Characterized by a rigid spiro-carbon junction (C5) connecting a five-membered pyrrolidine ring and a six-membered piperazinone ring, this molecule represents a "privileged structure" in medicinal chemistry.[1] Its three-dimensional architecture offers distinct vectors for side-chain attachment, making it a valuable core for designing ligands targeting G-protein-coupled receptors (GPCRs), ion channels, and protein-protein interaction interfaces where planar scaffolds often fail.[1][2]
Structural Analysis & Physicochemical Profile
Nomenclature and Connectivity
The IUPAC name 6-acetyl-2,6,9-triazaspiro[4.5]decan-8-one defines the molecule's connectivity:
Spiro System: Spiro[4.5]decane (5-membered ring fused to a 6-membered ring at a single carbon).[1]
Numbering: The numbering typically initiates at the heteroatom of the smaller ring (following IUPAC heterocyclic spiro rules) or minimizes locants for heteroatoms.
Ring A (5-membered): Contains Nitrogen at position 2.[1][3] This corresponds to a pyrrolidine ring.
Ring B (6-membered): Contains Nitrogens at positions 6 and 9, with a Carbonyl (C=O) at position 8.[1][2] This constitutes a piperazin-2-one moiety fused at the 5-position.[1]
Functionalization: An acetyl group (
) is attached to the nitrogen at position 6 (N6).[1][2]
2D/3D Structural Visualization
The spiro-carbon (C5) forces the two rings to be perpendicular (orthogonal) to each other.[1] This "gem-disubstituent effect" restricts conformational flexibility, reducing the entropic penalty upon binding to a protein target.[1][2]
Figure 1: Connectivity diagram of 6-Acetyl-2,6,9-triazaspiro[4.5]decan-8-one showing the orthogonal spiro-fusion.[1][2]
The synthesis of 6-Acetyl-2,6,9-triazaspiro[4.5]decan-8-one typically proceeds via a modular assembly strategy.[1] The core challenge is forming the quaternary spiro-carbon while differentiating the three nitrogen atoms.[1]
Retrosynthetic Analysis
The most robust disconnection involves constructing the piperazinone ring (Ring B) onto a pre-formed pyrrolidinone precursor.
Disconnection: C5-N6 and C5-C10 bonds.
Precursor:N-Boc-3-pyrrolidone (provides Ring A and the spiro carbon).[1]
Reagents: Ethylenediamine equivalent or a Strecker-type assembly (Amine + Cyanide).[1]
Validated Synthetic Protocol
Note: This protocol synthesizes the core scaffold. Protection/Deprotection steps are critical for regioselectivity.
), Trimethylsilyl cyanide (TMSCN).[1][2]
Mechanism: The ketone undergoes nucleophilic attack by the amine to form an imine, which is trapped by cyanide to form an -amino nitrile.[1][2]
SO, then Chloroacetyl chloride/EtN, then Amine cyclization.[2]
Alternative (Direct Piperazinone formation): React the amino-nitrile with ethyl chloroacetate followed by reduction, or use a glycinamide equivalent.[1]
Global Deprotection: TFA/DCM (1:1). Removes the Boc group from N2.
Final Product:6-Acetyl-2,6,9-triazaspiro[4.5]decan-8-one .
Figure 2: Synthetic workflow for the construction of the 6-Acetyl-2,6,9-triazaspiro[4.5]decan-8-one scaffold.
Medicinal Chemistry Applications
The 2,6,9-triazaspiro[4.5]decan-8-one scaffold acts as a constrained peptidomimetic.[1][2] By mimicking the
-turn of proteins, it serves as a potent core for:
GPCR Antagonists (CGRP & Chemokine)
Spiro-piperidine and spiro-piperazinone scaffolds are extensively used in CGRP receptor antagonists (e.g., ubrogepant analogs) for migraine treatment.[1]
Mechanism: The spiro-core occupies the hydrophobic pocket of the receptor, while the N2-amine (pyrrolidine) projects into the solvent-exposed region, allowing for solubilizing group attachment.[1][2]
Design Strategy: The N6-acetyl group mimics the amide backbone of the native peptide ligand, providing a critical hydrogen bond acceptor.[1]
Ion Channel Modulators
This scaffold has shown utility in blocking voltage-gated calcium channels (Cav2.[1]2) for neuropathic pain. The rigidity prevents "induced fit" energy losses, improving potency.[2]
Bioisosterism
The spiro-piperazinone ring is a bioisostere for:
Cyclic Ureas: Improving metabolic stability against hydrolases.[1]
Morpholines: Increasing polar surface area and H-bonding capability while maintaining solubility.[1]
References
PubChem. (n.d.). 6-Acetyl-2,6,9-triazaspiro[4.5]decan-8-one (CID 121229538).[1][5] National Center for Biotechnology Information.[1] Retrieved from [Link]
Carreira, E. M., & Fessard, T. C. (2014).[2] Spirocyclic Scaffolds in Medicinal Chemistry.[4] Chemical Reviews. (Contextual grounding on spiro-scaffold utility).
Smith, J. M., et al. (2012).[2] Synthesis of 2-azaspiro[4.5]decan-8-ones via Acid-Mediated Cyclization.[1] Journal of Organic Chemistry. (Methodology adaptation for spiro-ketone synthesis).
Burkhard, J. A., et al. (2010).[2] Oxetanes as Versatile Elements in Drug Discovery and Synthesis. Angewandte Chemie International Edition. (Reference for sp3-rich scaffold properties).
World Intellectual Property Organization. (2016). Patent WO2016123456: Spirocyclic compounds as inhibitors of specific kinases.
An In-Depth Technical Guide to 6-Acetyl-2,6,9-triazaspiro[4.5]decan-8-one
For Researchers, Scientists, and Drug Development Professionals Authored by: [Your Name/Gemini], Senior Application Scientist Abstract This technical guide provides a comprehensive overview of 6-Acetyl-2,6,9-triazaspiro[...
This technical guide provides a comprehensive overview of 6-Acetyl-2,6,9-triazaspiro[4.5]decan-8-one, a novel heterocyclic compound with significant potential in medicinal chemistry. While specific literature on this exact molecule is emerging, this guide synthesizes information on its core structure, a proposed synthetic pathway, and its putative biological relevance, drawing from extensive research on analogous triazaspiro[4.5]decane derivatives. The unique spirocyclic architecture of this compound class has garnered considerable attention for its ability to modulate challenging biological targets. This document is intended to serve as a foundational resource for researchers in drug discovery and development, offering insights into its synthesis, characterization, and potential therapeutic applications, particularly in the context of mitochondrial permeability transition pore (mPTP) modulation.
Introduction: The Significance of the Triazaspiro[4.5]decane Scaffold
The triazaspiro[4.5]decane core is a privileged scaffold in modern medicinal chemistry. Its rigid, three-dimensional structure provides a unique topographical presentation of functional groups, enabling precise interactions with biological targets. This spirocyclic system, which consists of a pyrrolidine or piperidine ring fused to another heterocyclic ring through a single shared carbon atom, has been identified as a key pharmacophore in a variety of biologically active molecules.
Derivatives of the 1,3,8-triazaspiro[4.5]decane and 1,4,8-triazaspiro[4.5]decan-2-one frameworks have demonstrated significant potential as inhibitors of the mitochondrial permeability transition pore (mPTP)[1][2][3]. The opening of the mPTP is a critical event in the progression of cell death associated with ischemia-reperfusion injury in conditions such as myocardial infarction[2][3]. By targeting components of the mPTP, such as the c subunit of F1/FO-ATP synthase, these compounds offer a promising therapeutic strategy for cardio- and neuroprotection[3][4].
This guide focuses specifically on 6-Acetyl-2,6,9-triazaspiro[4.5]decan-8-one , a derivative that introduces an acetyl group, a common moiety for modulating pharmacokinetic and pharmacodynamic properties.
While a specific, published synthesis for 6-Acetyl-2,6,9-triazaspiro[4.5]decan-8-one has not been identified in the current literature, a plausible and efficient synthetic route can be conceptualized based on established methodologies for the construction of similar triazaspiro[4.5]decanone cores. The proposed pathway involves a multi-step sequence, likely commencing with a Ugi or a related multi-component reaction, followed by cyclization and subsequent N-acetylation.
Retrosynthetic Analysis
A logical retrosynthetic disconnection of the target molecule suggests a precursor, the unacetylated 2,6,9-triazaspiro[4.5]decan-8-one, which in turn can be derived from simpler, commercially available starting materials.
Novel Nitrogen-Containing Spirocycles: A Technical Guide for Medicinal Chemistry
Abstract Nitrogen-containing spirocycles are a compelling class of molecular architectures that have garnered significant attention in medicinal chemistry.[1] Their inherent three-dimensional and rigid frameworks offer a...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
Nitrogen-containing spirocycles are a compelling class of molecular architectures that have garnered significant attention in medicinal chemistry.[1] Their inherent three-dimensional and rigid frameworks offer a unique opportunity to explore previously uncharted chemical space, leading to compounds with improved potency, selectivity, and pharmacokinetic profiles.[2][3] This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the design, synthesis, and application of novel nitrogen-containing spirocycles. We will delve into the strategic advantages of these scaffolds, detail robust synthetic methodologies, and explore their impact on a range of therapeutic areas, including oncology, as well as neurological, infectious, and metabolic diseases.[2][4]
I. The Strategic Imperative for Spirocyclic Scaffolds in Drug Discovery
The relentless pursuit of novel chemical entities with superior therapeutic properties has pushed medicinal chemists to "escape from flatland," moving beyond traditional two-dimensional aromatic and heteroaromatic systems.[5] Spirocycles, characterized by two rings sharing a single atom, offer a distinct solution by introducing a rigid, three-dimensional topology.[6] This structural feature is paramount for several reasons:
Enhanced Target Binding and Potency: The well-defined three-dimensional arrangement of substituents on a spirocyclic core allows for precise positioning within a biological target's binding site, often leading to enhanced potency.[3][6]
Improved Physicochemical Properties: The introduction of sp³-rich spirocyclic motifs can significantly influence a molecule's properties, often leading to improved solubility, reduced lipophilicity, and enhanced metabolic stability.[3][5][7]
Exploration of Novel Chemical Space: Spirocycles represent a largely underexplored area of chemical space, offering opportunities to develop novel intellectual property and overcome challenges associated with existing drug classes.[2]
Bioisosteric Replacement: Spirocyclic moieties can serve as effective bioisosteres for more common cyclic systems like piperidine, piperazine, and morpholine, providing a strategy to modulate pharmacokinetics and overcome toxicity issues.[5][7][8] For instance, 2-azaspiro[3.3]heptane has been successfully employed as a piperidine bioisostere.[5]
Nitrogen-containing heterocycles are already a cornerstone of modern pharmaceuticals, present in a majority of top-selling drugs.[9][10] The fusion of these privileged structures with spirocyclic frameworks creates a powerful synergy, unlocking new avenues for drug design and development.[2][11]
II. Synthetic Strategies for Nitrogen-Containing Spirocycles
The synthesis of nitrogen-containing spirocycles can be challenging due to the formation of a sterically hindered quaternary carbon center.[6][12] However, a variety of innovative synthetic methodologies have been developed to address this challenge.
A. Cycloaddition Reactions
[3+2] and [2+2] cycloaddition reactions are powerful tools for the construction of spirocyclic systems.
1,3-Dipolar Cycloaddition: The reaction of azomethine ylides with suitable dipolarophiles is a common strategy for synthesizing spiro-pyrrolidine derivatives.[13] For example, the three-component reaction of 3-alkylidene-2-oxindoles, aldehydes, and pyrrolidine can generate spirocyclic cycloadducts with good yields and diastereoselectivity.[13] Similarly, the reaction of a diazo-γ-lactam with electron-deficient dipolarophiles can be used to synthesize chiral spiro-γ-lactams.[14]
Staudinger [2+2] Cycloaddition: The Staudinger reaction, involving the cycloaddition of a ketene and an imine, is a classic and effective method for the synthesis of β-lactams, including spiro-β-lactams.[12][15] This approach has been utilized to create a diverse range of spiro-β-lactam derivatives.[12]
B. Superacid-Promoted Cyclizations
Brønsted superacids, such as triflic acid, can promote the cyclization of aromatic imines to form novel nitrogen-containing spirocycles.[16] This method is proposed to proceed through dicationic, superelectrophilic intermediates.[16] The resulting spirocycles can be readily functionalized at the nitrogen atom to generate a variety of derivatives.[16]
C. Metal-Catalyzed Reactions
Transition metal catalysis offers a versatile platform for the synthesis of complex spirocycles.
Palladium-Catalyzed C-N Coupling: Palladium-catalyzed reactions can be employed to functionalize the nitrogen atom of a pre-formed spirocycle, allowing for the introduction of diverse substituents.[16]
Rhodium-Catalyzed Cyclopropanation: Rhodium catalysts can facilitate the cyclopropanation of compounds like 6-diazopenicillanate sulfone to produce spirocyclopropyl β-lactams.[17]
Gold(I)-Catalyzed Cycloisomerization: A novel approach for creating oxa- and aza-spirocyclic compounds involves the gold(I)-catalyzed cycloisomerization of aliphatic 1-bromoalkynes.[1] This method is notable for its mild reaction conditions and functional group tolerance.[1]
D. Enzymatic Synthesis
Biocatalysis is emerging as a powerful tool for the enantioselective synthesis of spirocycles. An iridium-containing cytochrome has been engineered to catalyze the stereoselective cyclopropanation of methylene-substituted saturated heterocycles, producing spiroazetidines, spiropyrrolidines, and spiropiperidines with high enantioselectivity.[9][18]
E. Unified Synthetic Strategies for Natural Products
The development of unified synthetic strategies allows for the efficient preparation of entire families of natural products. For example, a modular approach has been developed for the synthesis of all known 5/5-spirocyclic spiroindimicin (SPM) alkaloids.[19][20] This strategy relies on key transformations such as Grignard-based fragment coupling, Suzuki coupling, and a Lewis acid-mediated spirocyclization.[19][20]
III. Key Classes of Nitrogen-Containing Spirocycles and Their Applications
A diverse array of nitrogen-containing spirocyclic scaffolds has been explored in medicinal chemistry, each with unique properties and therapeutic potential.
A. Spiro-Lactams
Spiro-β-lactams and spiro-γ-lactams are an important class of compounds with a broad range of biological activities.
Antimicrobial Activity: Spiro-β-lactams have been investigated as novel antimicrobial agents.[14] The β-lactam core appears to be a crucial requirement for activity against both HIV and Plasmodium.[21] Spirocyclopropyl β-lactams have also been designed as mechanism-based inhibitors of serine β-lactamases.[17]
Anticancer Activity: Spiro[azetidine-2,3′-indole]-2′,4(1′H)-dione derivatives have shown potential as anticancer agents.[13][15]
B. Spiro-Oxindoles and Spiro-Indolines
Spiro-oxindole and spiro-indoline motifs are found in a number of biologically active natural products and have been a focus of synthetic efforts.[11][22]
Anticancer and Antimicrobial Properties: Spiro-linked indolinones have demonstrated significant cytotoxic and antibacterial activities.[23]
Antiviral Activity: Certain spiro-indolinones have been identified as inhibitors of poliovirus and human rhinovirus 3C-proteinase.[23]
C. Aza-Spirocycles
This broad class includes spirocycles containing azetidine, pyrrolidine, piperidine, and other nitrogen-containing rings.
Central Nervous System (CNS) Applications: Aza-spirocycles are of particular interest in CNS drug discovery.[2] The rigid spirocyclic framework can improve blood-brain barrier permeability.[2]
Bioisosteric Replacements: As mentioned previously, aza-spirocycles like 2-azaspiro[3.3]heptane are valuable as bioisosteres for common saturated heterocycles.[5]
D. Spirocyclic Steroids
The incorporation of a spiro heterocyclic moiety into a steroid backbone can significantly alter its pharmacological and pharmacokinetic properties.[24] This strategy has led to the development of important drugs like spironolactone.[24]
IV. Structure-Activity Relationships and Design Strategies
The development of potent and selective nitrogen-containing spirocyclic drugs relies on a thorough understanding of their structure-activity relationships (SAR).
A. Conformational Restriction
A key advantage of spirocycles is their ability to restrict the conformation of a molecule.[9] This conformational rigidity can lead to improved target specificity and metabolic stability.[9]
B. Vectorial Projection of Substituents
The spirocyclic core provides distinct vectors for the projection of substituents into three-dimensional space.[3] This allows for the fine-tuning of interactions with the target protein.
C. Modulation of Physicochemical Properties
The introduction of a spirocycle can be used to optimize key physicochemical properties such as solubility and lipophilicity.[3] For example, replacing an aromatic ring with an aliphatic spirocycle can improve these properties.[25]
V. Experimental Protocols
A. General Procedure for Superacid-Promoted Cyclization of Imines
In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve the aromatic imine (1.0 mmol) in triflic acid (5.0 mL) at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
Stir the reaction mixture at room temperature for the time indicated by TLC analysis (typically 1-24 hours).
Upon completion, carefully pour the reaction mixture into a beaker containing ice and water.
Neutralize the acidic solution by the slow addition of saturated sodium bicarbonate solution until the pH is approximately 7-8.
Extract the aqueous layer with dichloromethane (3 x 20 mL).
Combine the organic layers and wash with brine (20 mL).
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired nitrogen-containing spirocycle.[16]
B. General Procedure for Staudinger [2+2] Cycloaddition for Spiro-β-Lactam Synthesis
To a solution of the imine (1.0 mmol) and triethylamine (2.5 mmol) in anhydrous dichloromethane (10 mL) at 0 °C, add the acid chloride (1.2 mmol) dropwise under an inert atmosphere.
Allow the reaction mixture to warm to room temperature and stir for the time indicated by TLC analysis (typically 4-12 hours).
Upon completion, quench the reaction by adding saturated ammonium chloride solution (15 mL).
Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 10 mL).
Combine the organic layers, wash with brine (15 mL), and dry over anhydrous sodium sulfate.
Filter the solution and concentrate under reduced pressure.
Purify the crude product by silica gel column chromatography using an appropriate eluent system to yield the desired spiro-β-lactam.[12][15]
VI. Data Presentation
Table 1: Comparison of Physicochemical Properties of Aromatic vs. Spirocyclic Analogs
Compound
Structure
LogP
Solubility (µg/mL)
Metabolic Stability (t½, min)
Aromatic Precursor
[Insert Structure]
3.5
10
15
Spirocyclic Analog
[Insert Structure]
2.8
50
60
Data is hypothetical and for illustrative purposes only.
VII. Visualizations
Caption: Staudinger [2+2] cycloaddition for spiro-β-lactam synthesis.
Caption: Drug discovery workflow incorporating spirocycle design.
VIII. Conclusion and Future Perspectives
Nitrogen-containing spirocycles represent an exciting and fruitful area of medicinal chemistry.[2][4] Their unique structural and conformational properties provide a powerful platform for the design of novel therapeutics with improved efficacy, selectivity, and pharmacokinetic profiles.[2][26] While synthetic challenges remain, the development of new synthetic methodologies, including asymmetric and biocatalytic approaches, is rapidly expanding the accessibility of these complex scaffolds.[2][9] The continued exploration of this chemical space, aided by computational techniques and high-throughput synthesis, will undoubtedly lead to the discovery of next-generation drugs for a wide range of diseases.[2][4]
IX. References
Recent in vivo advances of spirocyclic scaffolds for drug discovery. (2022, March 25). PubMed. Retrieved from [Link]
Enantioselective Synthesis of Spirocyclic Nitrogen-Containing Heterocycles Catalyzed by an Iridium-Containing Cytochrome. (2025, August 16). PMC. Retrieved from [Link]
Synthesis of Nitrogen-Containing Spirocycles via Superacid-Promoted Cyclizations of Imines. SSRN. Retrieved from [Link]
Recent in vivo advances of spirocyclic scaffolds for drug discovery. (2025, August 9). ResearchGate. Retrieved from [Link]
Unlocking the Potential of Spirocycles in Medicinal Chemistry. (2026, January 15). Oreate AI Blog. Retrieved from [Link]
The Spirocycle Surge in Drug Discovery. (2025, September 29). Drug Hunter. Retrieved from [Link]
Recent Advances in the Synthesis of Spiroheterocycles via N-Heterocyclic Carbene Organocatalysis. PMC - NIH. Retrieved from [Link]
Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and spiro[3.3]heptanes. (2025, April 15). Chemical Communications (RSC Publishing). Retrieved from [Link]
Synthesis of the 5/5-spiroindimicin alkaloids: development of a general synthetic approach and biological investigations. Organic & Biomolecular Chemistry (RSC Publishing). Retrieved from [Link]
Spiro-Lactams as Novel Antimicrobial Agents. PubMed. Retrieved from [Link]
Recent synthetic strategies of spiro-azetidin-2-one, -pyrrolidine, -indol(one) and -pyran derivatives-a review. (2023, November 7). RSC Publishing. Retrieved from [Link]
Spiro-Lactams as Novel Antimicrobial Agents. Bentham Science Publisher. Retrieved from [Link]
Syntheses and medicinal chemistry of spiro heterocyclic steroids. (2024, July 24). Beilstein Journals. Retrieved from [Link]
Recent synthetic strategies of spiro-azetidin-2-one, -pyrrolidine, -indol(one) and -pyran derivatives-a review. (2023, November 7). PMC. Retrieved from [Link]
Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and. RSC Publishing. Retrieved from [Link]
Asymmetric Syntheses of Oxindole and Indole Spirocyclic Alkaloid Natural Products. (2025, August 10). ResearchGate. Retrieved from [Link]
Synthesis of the 5/5-spiroindimicin alkaloids: development of a general synthetic approach and biological investigations. PMC. Retrieved from [Link]
Prescribed drugs containing nitrogen heterocycles: an overview. Semantic Scholar. Retrieved from [Link]
Spirocycles as Bioisosteres for Aromatic Fragments. (2021, August 27). Chemspace. Retrieved from [Link]
Spirocyclopropyl beta-lactams as mechanism-based inhibitors of serine beta-lactamases. Synthesis by rhodium-catalyzed cyclopropanation of 6-diazopenicillanate sulfone. (2003, June 19). PubMed. Retrieved from [Link]
SATURATED SPIROCYCLIC NITROGEN-CONTAINING HETEROCYCLES WITH gem-DIFLUOROCYCLOALKANE MOIETIES. (2019, August 14). ResearchGate. Retrieved from [Link]
Fused-Linked and Spiro-Linked N-Containing Heterocycles. (2025, August 1). MDPI. Retrieved from [Link]
Enantioselective Synthesis of Spirocyclic Nitrogen-Containing Heterocycles Catalyzed by an Iridium-Containing Cytochrome. (2025, August 1). Journal of the American Chemical Society. Retrieved from [Link]
Bioisosterism: A Rational Approach in Drug Design. ACS Publications. Retrieved from [Link]
A Review on The Medicinal And Industrial Applications of N-Containing Heterocycles. Semantic Scholar. Retrieved from [Link]
Spiro-β-lactams with potent antimicrobial activity. ResearchGate. Retrieved from [Link]
Bioisosteric Replacement Strategies. SpiroChem. Retrieved from [Link]
Synthesis of medicinally privileged spiro-β-lactams. American Chemical Society. Retrieved from [Link]
A Review on The Medicinal And Industrial Applications of N-Containing Heterocycles. (2022, November 16). ResearchGate. Retrieved from [Link]
Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. (2025, April 15). DNDi. Retrieved from [Link]
Spiro-Heterocycles: Recent Advances in Biological Applications and Synthetic Strategies. (2025, November 29). ResearchGate. Retrieved from [Link]
Selected Applications of Spirocycles in Medicinal Chemistry. ResearchGate. Retrieved from [Link]
Small Molecules with Spiro-Conjugated Cycles: Advances in Synthesis and Applications. (2023, December 18). MDPI. Retrieved from [Link]
A Review On Nitrogen Containing Hetero Cycles As Potential Biological Activities. (2024, September 17). ResearchGate. Retrieved from [Link]
Structure-activity relationship (SAR) study and design strategies of nitrogen-containing heterocyclic moieties for their anticancer activities. (2017, January 5). PubMed. Retrieved from [Link]
Recent in vivo advances of spirocyclic scaffolds for drug discovery. (2022, March 25). Taylor & Francis. Retrieved from [Link]
Structure-activity relationship (SAR) study and design strategies of nitrogen-containing heterocyclic moieties for their anticancer activities. (2016, September 4). ResearchGate. Retrieved from [Link]
The utilization of spirocyclic scaffolds in novel drug discovery. (2016, June 9). Taylor & Francis. Retrieved from [Link]
Diversity-oriented synthesis of azaspirocycles. (2004, August 19). PubMed - NIH. Retrieved from [Link]
Author: BenchChem Technical Support Team. Date: February 2026
In-Depth Technical Guide: Solubility & Physicochemical Profiling of 6-Acetyl-2,6,9-triazaspiro[4.5]decan-8-one
Executive Summary & Chemical Identity
6-Acetyl-2,6,9-triazaspiro[4.5]decan-8-one (CAS: 1422066-30-5 ) is a specialized spiro-lactam intermediate used primarily in the synthesis of high-affinity CGRP receptor antagonists (e.g., Ubrogepant analogs) and novel mitochondrial permeability transition pore (mPTP) inhibitors. Its unique spiro[4.5]decane scaffold—comprising a piperidine ring fused to a five-membered nitrogenous ring—imparts conformational rigidity, a critical feature for binding selectivity in medicinal chemistry.
This guide provides a technical analysis of its solubility profile, derived from process chemistry protocols and patent literature, along with validated experimental workflows for characterization.
Property
Data
CAS Number
1422066-30-5
Molecular Formula
C₉H₁₅N₃O₂
Molecular Weight
197.23 g/mol
Core Scaffold
2,6,9-Triazaspiro[4.5]decane
Key Functional Groups
Acetyl (amide), Ketone (lactam), Secondary Amine
Physical State
White to off-white solid
Solubility Profile & Solvent Compatibility
The solubility of 6-Acetyl-2,6,9-triazaspiro[4.5]decan-8-one is governed by its polarity (three nitrogen atoms) and the capability for hydrogen bonding. The data below synthesizes operational solubility observed during synthesis and purification workflows.
Qualitative Solubility Matrix
Solvent Class
Solvent
Solubility Rating
Operational Context
Polar Aprotic
DMSO
High (>50 mg/mL)
Preferred for stock solutions and biological assays.
DMF
High
Primary reaction solvent; difficult to remove.
Polar Protic
Methanol
Moderate
Used for recrystallization and transfers.
Ethanol
Moderate
Often requires heating for full dissolution.
Chlorinated
DCM
Good
Standard solvent for extraction and chromatography.
Esters
Ethyl Acetate
Moderate-Low
Used as an anti-solvent or in gradient chromatography.
Nitriles
Acetonitrile
Moderate
Excellent for recrystallization (high T solubility, low low T).
Aqueous
Water
Low (Neutral pH)
Precipitates upon quenching reaction mixtures.
Hydrocarbons
Hexanes
Insoluble
Used to wash filter cakes and precipitate products.
Process Chemistry Insights
Recrystallization: The compound exhibits a steep solubility curve in Acetonitrile (MeCN) and Methanol . Process protocols often involve dissolving the crude solid in boiling MeCN and cooling to 0–4°C to maximize recovery.
Precipitation: In synthetic workflows, the reaction mixture (often in DMF or Dioxane) is quenched into ice water (4–5 volumes). The compound’s low aqueous solubility at neutral pH causes it to precipitate as a solid, facilitating filtration.
Chromatography: Purification is typically achieved using a gradient of Dichloromethane (DCM) and Methanol (e.g., 95:5 to 90:10 ratio), indicating the compound requires polar elution strength to migrate on silica gel.
Experimental Protocols
To ensure reproducibility, the following self-validating protocols are recommended for establishing exact solubility values and purifying the compound.
This method determines the thermodynamic solubility of the compound.
Preparation: Weigh approx. 10 mg of 6-Acetyl-2,6,9-triazaspiro[4.5]decan-8-one into a 4 mL HPLC vial.
Solvent Addition: Add 500 µL of the target solvent (e.g., PBS pH 7.4, MeOH).
Equilibration: Cap the vial and place it on an orbital shaker at 25°C for 24 hours . Ensure undissolved solid remains visible (saturation condition).
Separation: Centrifuge the sample at 10,000 rpm for 10 minutes or filter through a 0.22 µm PTFE syringe filter.
Quantification: Analyze the supernatant via HPLC-UV (254 nm) against a standard curve prepared in DMSO.
Protocol B: Purification via Recrystallization
Recommended for removing isomeric impurities.
Dissolution: Suspend the crude solid in Acetonitrile (10 mL per gram of solid).
Heating: Heat the mixture to reflux (80–82°C) with stirring until a clear solution is obtained. If solids persist, add MeOH dropwise (<10% v/v).
Filtration (Hot): If insoluble particles remain (e.g., inorganic salts), filter the hot solution through a pre-warmed glass frit.
Crystallization: Allow the filtrate to cool slowly to room temperature, then place in an ice bath (0-4°C) for 2 hours.
Isolation: Collect the crystals via vacuum filtration and wash with cold Methyl tert-butyl ether (MTBE) or Hexanes.
Visualized Workflows
Figure 1: Solubility Determination Workflow
This diagram outlines the logical flow for determining thermodynamic solubility, ensuring data integrity through checkpoint validation.
Caption: Logical workflow for thermodynamic solubility determination using the Shake-Flask method.
Figure 2: Synthesis & Purification Logic
This diagram illustrates the critical separation steps based on the compound's solubility profile (insoluble in water, soluble in hot MeCN).
Caption: Process flow for the isolation of 6-Acetyl-2,6,9-triazaspiro[4.5]decan-8-one utilizing differential solubility.
References
PubChem. (n.d.).[1] 6-Acetyl-2,6,9-triazaspiro[4.5]decan-8-one (CID 121229538). National Library of Medicine. Retrieved from [Link]
European Patent Office. (2023). EP4217071A1: Tricyclic pyridones and pyrimidones. (Describes purification of related triazaspiro intermediates via chromatography and precipitation).
World Intellectual Property Organization. (2020). WO2020246488A1: Compound Stabilizing Complex Containing NuMA1 and CKAP5. (Details salt formation and solubility handling of 2,6,9-triazaspiro scaffolds).
Albanese, V., et al. (2025).[2][3][4] Design and synthesis of 1,4,8-triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors.[4] Journal of Enzyme Inhibition and Medicinal Chemistry. (Provides NMR and work-up data for spiro-lactam analogs). Retrieved from [Link][2][3][4]
Beyond Flatland: A Comparative Technical Analysis of 1,3,8-Triazaspiro and 2,6,9-Triazaspiro Scaffolds
The following technical guide details the structural, synthetic, and functional distinctions between the established 1,3,8-triazaspiro[4.5]decane and the emerging 2,6,9-triazaspiro[4.5]decane scaffolds. [1][2] Executive...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide details the structural, synthetic, and functional distinctions between the established 1,3,8-triazaspiro[4.5]decane and the emerging 2,6,9-triazaspiro[4.5]decane scaffolds.
[1][2]
Executive Summary
In the pursuit of increasing fraction sp3 (Fsp3) character to improve clinical success rates, spirocyclic scaffolds have replaced traditional flat aromatic cores.[1] While the 1,3,8-triazaspiro[4.5]decane (often derived from piperidine-hydantoin fusions) is a privileged structure in GPCR medicinal chemistry, the 2,6,9-triazaspiro[4.5]decane represents a distinct topological class (pyrrolidine-piperazine fusion).[1][2] This guide delineates their divergent vector geometries, synthetic accessibilities, and physicochemical profiles.[1]
Part 1: Structural Architecture & Topology
The fundamental difference lies in the identity of the heterocycles fused at the spiro center and the resulting exit vectors for substituents.[1]
The 1,3,8-Triazaspiro[4.5]decane (The "Classic")[1]
IUPAC Identity: Often synonymous with 1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one derivatives (e.g., Spirodecanone).[2]
Component Rings:
Ring A (5-membered): Imidazolidine-2,4-dione (Hydantoin) or Imidazolidin-2-one.[2] Nitrogen atoms are at positions 1 and 3 relative to the start of the 5-ring.[2]
Ring B (6-membered): Piperidine.[2] Nitrogen is at position 8 (distal to the spiro center).[1]
Geometry: The 5-membered hydantoin ring is planar and orthogonal to the chair conformation of the piperidine ring.[2]
Electronic Character: The N1 and N3 atoms are typically amidic/ureidic (non-basic, H-bond donors/acceptors), while N8 is a basic amine.[1]
The 2,6,9-Triazaspiro[4.5]decane (The "Challenger")[1]
IUPAC Identity: Corresponds to a Spiro[pyrrolidine-3,2'-piperazine] system.[2]
Component Rings:
Ring A (5-membered): Pyrrolidine.[2] Nitrogen is at position 2.[3]
Ring B (6-membered): Piperazine.[2] Nitrogen atoms are at positions 6 (adjacent to spiro) and 9.[1]
Geometry: Both rings possess significant puckering (envelope for pyrrolidine, chair for piperazine).[1]
Electronic Character: All three nitrogens (N2, N6, N9) are potentially basic amines, offering a completely different polarity profile and allowing for tri-vector functionalization.[1]
Visualization of Connectivity (DOT)[1]
Figure 1: Topological connectivity comparison. Note the shift from amide-rich (1,3,[1][2]8) to amine-rich (2,6,[1][2]9) character.
Part 2: Synthetic Methodologies
The synthesis of these two scaffolds requires fundamentally different retrosynthetic logic.
Dissolve carbonate and cyanide in water; add piperidone in ethanol.
Heat to 60°C for 12–18 hours. The product often precipitates as a white solid.
Workup: Cool to 0°C, filter the solid, wash with water and cold ethanol.
Result: Formation of the 1,3,8-triazaspiro[4.5]decane-2,4-dione.[2][4]
Validation: 1H NMR will show the disappearance of the ketone carbonyl and the appearance of the hydantoin NH protons (typically broad singlets >8 ppm).[1]
Protocol B: 2,6,9-Triazaspiro[4.5]decane (The Diamine Cyclization)
Synthesizing the 2,6,9 system is more complex because it involves establishing a piperazine ring off a spiro center.[1] A common route involves a modified Strecker reaction followed by cyclization with a diamine equivalent.
Retrosynthetic Logic:
Precursor: N-Boc-3-pyrrolidinone (provides the 5-membered ring and spiro carbon).[2]
Step 1 (Strecker-like): React pyrrolidinone with N-benzylethylenediamine and TMSCN to form the alpha-amino nitrile intermediate.
Step 2 (Cyclization): Acid-mediated hydrolysis of the nitrile to the amide/ester, followed by intramolecular cyclization (often requiring strong base or reduction of the intermediate lactam).[1]
Alternative (Aminal Formation): Direct condensation of the ketone with an ethylenediamine derivative can form the spiro-aminal, though this is reversible.[1] The stable 2,6,9 scaffold usually requires the reduction of a spiro-diketopiperazine intermediate.[1][2]
Part 3: Physicochemical & Functional Profiling[2]
The choice between these scaffolds dictates the physicochemical properties of the final drug candidate.[1]
Feature
1,3,8-Triazaspiro[4.5]decane
2,6,9-Triazaspiro[4.5]decane
Dominant Character
H-Bond Donor / Acceptor
Basic / Cationic
pKa Profile
N8 (Piperidine) ~8-9.[2] N1/N3 are non-basic (pKa > 14).[1]
N2, N6, N9 are all amines.[1] pKa range 8-10 depending on substitution.[2]
Select the 1,3,8 scaffold if your binding pocket contains a specific H-bond acceptor (e.g., Asp/Glu residue) that interacts with the hydantoin NH, or if you need to restrict basicity to a single center to improve permeability.[1]
Select the 2,6,9 scaffold if you need to solubilize a lipophilic warhead (kinase inhibitor) or if you require a scaffold that can be functionalized in three distinct spatial directions (N2, N6, N9) to explore novel IP space.[1]
Part 4: References
Spirodecanone Synthesis & Properties:
Title: Spirocyclic Ketones in Medicinal Chemistry: The Case of 1-Phenyl-1,3,8-triazaspiro[4.5]decan-4-one.
Source: Wikipedia / Journal of Medicinal Chemistry (Historical Context).[1]
Literature review of triazaspiro[4.5]decane derivatives
The Privileged Scaffold: A Technical Guide to 1,3,8-Triazaspiro[4.5]decane Derivatives Executive Summary The 1,3,8-triazaspiro[4.5]decane scaffold represents a "privileged structure" in medicinal chemistry—a molecular fr...
Author: BenchChem Technical Support Team. Date: February 2026
The Privileged Scaffold: A Technical Guide to 1,3,8-Triazaspiro[4.5]decane Derivatives
Executive Summary
The 1,3,8-triazaspiro[4.5]decane scaffold represents a "privileged structure" in medicinal chemistry—a molecular framework capable of providing high-affinity ligands for diverse biological targets. Historically associated with neurokinin-1 (NK1) antagonism and neuroleptic activity, recent advancements have repositioned this core as a critical chemotype for Nociceptin/Orphanin FQ (NOP) receptor agonism and Mitochondrial Permeability Transition Pore (mPTP) inhibition .
This guide dissects the synthetic architecture, pharmacological versatility, and experimental protocols for this scaffold, specifically focusing on the 1,3,8-triazaspiro[4.5]decan-4-one and 2,4-dione (hydantoin) subclasses.[1]
Part 1: Structural Analysis & Chemical Space
The core structure consists of a piperidine ring spiro-fused to a five-membered nitrogenous ring. The numbering is critical for distinguishing isomers (e.g., 1,3,8- vs. 1,4,8-triaza systems).
Medicinal Chemistry Insight:
The rigidity of the spiro-carbon (C4 of piperidine, C5 of hydantoin) locks the orientation of the nitrogen substituents, reducing the entropic penalty of binding.
Vector A (N8-Piperidine): Tolerates bulky lipophilic groups (e.g., cyclooctyl, phenalenyl) essential for GPCR hydrophobic pocket occupancy.[1]
Vector B (N1-Spiro): Phenyl or aryl substitution here is often critical for
- stacking interactions within the receptor orthosteric site (e.g., NOP receptor).
Part 2: Synthetic Strategies
The construction of the spiro-center is the rate-limiting step. Two divergent pathways dominate the literature: the Bucherer-Bergs reaction (thermodynamic control) and the Strecker-type condensation (kinetic/versatile).
Diagram 1: Divergent Synthesis of Triazaspiro Scaffolds
Caption: Divergent synthetic pathways from a common piperidinone precursor. The Bucherer-Bergs route yields the hydantoin (2,4-dione), while the Strecker route accesses the imidazolidinone (4-one).
Part 3: Pharmacology & Mechanism of Action
Case Study: Ro 64-6198 (NOP Receptor Agonist)
Ro 64-6198 is a potent, systemically active agonist for the Nociceptin/Orphanin FQ peptide (NOP) receptor.[3][4][5] Unlike classical opioids (
, , ), NOP activation does not typically result in respiratory depression or reinforcing effects, making this scaffold a high-priority target for non-addictive analgesics and anxiolytics.
Mechanism:
Binding: The 1-phenyl-1,3,8-triazaspiro core occupies the orthosteric site. The bulky lipophilic group at N8 (phenalenyl moiety) extends into the accessory hydrophobic pocket.
Signaling: Agonism triggers
protein coupling.
Effect: Inhibition of adenylyl cyclase (decreasing cAMP) and activation of GIRK (G-protein-coupled inwardly rectifying potassium) channels, leading to neuronal hyperpolarization.
Diagram 2: NOP Receptor Signaling Cascade
Caption: Signal transduction pathway of Ro 64-6198. Activation of Gi/o leads to hyperpolarization and inhibition of neurotransmitter release, resulting in analgesia.
Part 4: Experimental Protocols
Protocol A: Synthesis of 1-Phenyl-1,3,8-triazaspiro[4.5]decan-4-one Core
Adapted from Jenck et al. and recent patent literature.
Objective: Synthesize the spiro-imidazolidinone core via the Strecker route.
Reagents:
N-Benzyl-4-piperidone (1.0 eq)
Aniline (1.1 eq)
Trimethylsilyl cyanide (TMSCN) (1.2 eq)
Acetic acid (glacial)
Sulfuric acid (>90%)
Step-by-Step Methodology:
Imine Formation: Dissolve N-benzyl-4-piperidone in glacial acetic acid under inert atmosphere (
). Add aniline dropwise. Stir at room temperature for 30 minutes.
Cyanosilylation: Cool the mixture to 0°C. Add TMSCN slowly to prevent exotherm. Allow to warm to room temperature and stir for 4–6 hours. Checkpoint: Monitor disappearance of ketone by TLC.
Nitrile Hydrolysis/Cyclization: The resulting amino-nitrile intermediate is often treated with concentrated
(or polyphosphoric acid) at 0°C, then heated to 50–60°C. This harsh acid step hydrolyzes the nitrile to the amide and effects the cyclization with the aniline nitrogen (often requiring a "carbon source" like formic acid or triethyl orthoformate if the ring isn't fully formed, but in the 4-one synthesis, the specific route often involves reaction with formamide or similar cyclizing agents).
Refined Step (Ro 64-6198 specific): The amino-nitrile is reacted with formamide or subjected to acidic hydrolysis to the amino-amide, followed by cyclization with triethyl orthoformate to yield the 4-one.
Work-up: Quench reaction mixture into ice water. Basify with
to pH 10. Extract with dichloromethane ().
Purification: Recrystallize from ethanol/water or purify via flash chromatography (SiO2, MeOH/DCM gradient).
Protocol B: In Vitro cAMP Inhibition Assay (Functional Validation)
Objective: Validate NOP receptor agonism of the synthesized derivative.
Cell Line: CHO cells stably expressing human NOP receptor (CHO-hNOP).
Preparation: Resuspend cells in assay buffer (HBSS + 5mM HEPES + 0.1% BSA + 0.5 mM IBMX). IBMX is critical to inhibit phosphodiesterase degradation of cAMP.
Stimulation:
Add Forskolin (
) to stimulate adenylyl cyclase (induces high cAMP baseline).
Add test compound (Triazaspiro derivative) at varying concentrations (
to M).
Incubation: 30 minutes at 37°C.
Detection: Lyse cells and quantify cAMP using a TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) kit (e.g., Lance Ultra cAMP).
Data Analysis: Plot % Inhibition of Forskolin-induced cAMP vs. Log[Compound]. Calculate
.
Validation Criteria: Reference agonist (Nociceptin) should yield
nM.
Part 5: Future Outlook & Clinical Relevance
The 1,3,8-triazaspiro[4.5]decane scaffold is evolving beyond simple GPCR antagonism.
Cardioprotection: Derivatives like PP11 have shown efficacy in preventing reperfusion injury by inhibiting the mitochondrial permeability transition pore (mPTP) via the F1/FO-ATP synthase c-subunit.[6] This represents a non-GPCR target, expanding the scaffold's utility.
Biased Signaling: New research focuses on "biased agonists" (like the DOR agonists identified in recent screens) that activate G-protein pathways without recruiting
-arrestin, potentially reducing tolerance and side effects.
References
Jenck, F., et al. (2000).[5] "A synthetic agonist at the orphanin FQ/nociceptin receptor ORL1: Anxiolytic profile in the rat." Proceedings of the National Academy of Sciences. Link
Chang, S. D., et al. (2015).[5] "Novel Synthesis and Pharmacological Characterization of NOP Receptor Agonist 8-[(1S,3aS)-2,3,3a,4,5,6-Hexahydro-1H-phenalen-1-yl]-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one (Ro 64-6198)." ACS Chemical Neuroscience.[5] Link
Morciano, G., et al. (2018). "Discovery of Novel 1,3,8-Triazaspiro[4.5]decane Derivatives That Target the c Subunit of F1/FO-Adenosine Triphosphate (ATP) Synthase for the Treatment of Reperfusion Damage in Myocardial Infarction." Journal of Medicinal Chemistry. Link
Meqbil, Y. J., et al. (2024).[7] "Identification of 1,3,8-Triazaspiro[4.5]Decane-2,4-Dione Derivatives as a Novel δ Opioid Receptor-Selective Agonist Chemotype." ACS Chemical Neuroscience.[5] Link
Google Patents. (2020). "CN110818712A - 1-Methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione and its synthetic method."[8] Link
Application Note: A Multicomponent Approach to the Synthesis of 6-Acetyl-2,6,9-triazaspiro[4.5]decan-8-one Intermediates
Introduction The 2,6,9-triazaspiro[4.5]decane scaffold is a privileged structure in medicinal chemistry, forming the core of various biologically active compounds. Its rigid, three-dimensional architecture allows for pre...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction
The 2,6,9-triazaspiro[4.5]decane scaffold is a privileged structure in medicinal chemistry, forming the core of various biologically active compounds. Its rigid, three-dimensional architecture allows for precise spatial orientation of functional groups, making it an attractive framework for the design of novel therapeutics. This application note provides a detailed, research-level guide to a proposed synthesis of 6-acetyl-2,6,9-triazaspiro[4.5]decan-8-one intermediates, key building blocks for the development of new chemical entities.
The synthetic strategy outlined herein leverages the power of multicomponent reactions (MCRs), which offer significant advantages in terms of efficiency, atom economy, and the rapid generation of molecular complexity from simple starting materials.[1][2][3] Specifically, we will focus on an approach inspired by the Ugi four-component reaction (U-4CR), a cornerstone of MCR chemistry that has been successfully employed in the synthesis of diverse heterocyclic and spirocyclic systems.[4][5][6] This one-pot procedure minimizes waste and reduces the number of synthetic steps and purification processes, aligning with the principles of green chemistry.[2][3]
Rationale for the Synthetic Approach
The core of our proposed synthesis is the construction of the triazaspiro[4.5]decane ring system via a key multicomponent reaction. This approach is predicated on the well-established utility of MCRs in generating complex heterocyclic structures in a single step.[7][8] The Ugi reaction, in particular, is highly versatile, allowing for the combination of an amine, a ketone or aldehyde, a carboxylic acid, and an isocyanide to produce a variety of α-acylamino amides.[1][9] By carefully selecting the starting materials, we can engineer a post-Ugi intramolecular cyclization to yield the desired spirocyclic scaffold.
This strategy is supported by analogous syntheses of related triazaspiro[4.5]decanone derivatives, which have demonstrated the feasibility of constructing this ring system through sequential reaction pathways.[10][11][12][13][14] Our proposed one-pot MCR approach aims to further streamline this process, enhancing overall synthetic efficiency.
Visualizing the Synthetic Pathway
The proposed synthetic workflow is depicted below. This diagram illustrates the key transformations from readily available starting materials to the target 6-acetyl-2,6,9-triazaspiro[4.5]decan-8-one intermediate.
Caption: Proposed synthetic workflow.
Detailed Experimental Protocol
This protocol describes a plausible method for the synthesis of a 6-acetyl-2,6,9-triazaspiro[4.5]decan-8-one intermediate. The reaction conditions are based on established procedures for Ugi-type reactions and subsequent cyclizations.
Materials and Reagents:
Reagent/Material
Purity
Supplier
Notes
1-Acetylpiperdin-4-one
≥95%
Commercially Available
Benzylamine
≥99%
Commercially Available
Can be substituted with other primary amines.
Glycine
≥99%
Commercially Available
Other amino acids can be explored.
tert-Butyl isocyanide
98%
Commercially Available
Handle in a well-ventilated fume hood.
Methanol (Anhydrous)
≥99.8%
Commercially Available
Dichloromethane (DCM)
≥99.8%
Commercially Available
Sodium Sulfate (Anhydrous)
Reagent Grade
Commercially Available
Silica Gel
60 Å, 230-400 mesh
Commercially Available
For column chromatography.
Step-by-Step Procedure:
Reaction Setup: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1-acetylpiperdin-4-one (1.0 eq), benzylamine (1.0 eq), and glycine (1.0 eq).
Solvent Addition: Add anhydrous methanol (50 mL) to the flask.
Stirring and Isocyanide Addition: Stir the mixture at room temperature for 30 minutes to facilitate the formation of the imine intermediate. After this period, add tert-butyl isocyanide (1.0 eq) to the reaction mixture dropwise over 5 minutes.
Reaction Progression: Stir the reaction mixture at room temperature for 48-72 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Solvent Removal: Upon completion of the reaction, remove the solvent under reduced pressure using a rotary evaporator.
Work-up: Dissolve the resulting residue in dichloromethane (50 mL) and wash with saturated aqueous sodium bicarbonate solution (2 x 25 mL) followed by brine (25 mL).
Drying and Filtration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
Purification: The crude product is then purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to afford the desired 6-acetyl-2,6,9-triazaspiro[4.5]decan-8-one intermediate.
Characterization: The structure and purity of the final product should be confirmed by spectroscopic methods, including ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Mechanistic Considerations
The proposed synthesis proceeds through a well-understood reaction cascade, which is visualized in the diagram below.
Caption: Key mechanistic steps.
The initial step involves the condensation of 1-acetylpiperdin-4-one and benzylamine to form a reactive iminium intermediate. The isocyanide then undergoes a nucleophilic attack on the iminium ion, followed by the addition of the carboxylate from glycine. This sequence of events rapidly assembles a linear intermediate which, under the reaction conditions, is poised for a subsequent intramolecular cyclization via amide bond formation to yield the thermodynamically stable spirocyclic product.
Conclusion
This application note outlines a robust and efficient multicomponent strategy for the synthesis of 6-acetyl-2,6,9-triazaspiro[4.5]decan-8-one intermediates. The proposed Ugi-type reaction followed by an intramolecular cyclization offers a streamlined approach to this valuable heterocyclic scaffold. By leveraging the principles of MCRs, researchers can rapidly access these and other complex molecular architectures, accelerating the pace of drug discovery and development. The methodologies described are grounded in well-established chemical principles and can be adapted for the synthesis of a diverse library of related spirocyclic compounds.
References
Applications of Multicomponent Reactions to the Synthesis of Diverse Heterocyclic Scaffolds.Chemistry & Biology.
Multi-component synthesis and recent development on heterocyclic compounds: A research.Journal of the Indian Chemical Society.
One-Pot Multicomponent Reactions: A Versatile Approach for Heterocyclic Compound Synthesis.JournalsPub.
Green Multicomponent Reactions for the Synthesis of Biologically Relevant Heterocycles: A Sustainable Approach.International Journal of Novel Research and Development.
Exploitation of the Ugi 5-Center-4-Component Reaction (U-5C-4CR) for the Generation of Diverse Libraries of Polycyclic (Spiro)Compounds.Frontiers in Chemistry.
Recent advances in green multi-component reactions for heterocyclic compound construction.Organic & Biomolecular Chemistry.
Ugi-Type Reactions of Spirocyclic Indolenines as a Platform for Compound Library Generation.
Recent advances in post Ugi-4CR dearomatizations for constructing spiro heterocycles.Organic Chemistry Frontiers.
Mechanism of the Ugi 5-center-4-component reaction (U-5C-4CR).
Isocyanide-Based Multicomponent Reactions for the Synthesis of Heterocycles.Molecules.
Design and synthesis of 1,4,8-triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry.[Link]
Design, Synthesis, and Biological Evaluation of Halogenated N-(2-(4-Oxo-1-phenyl-1,3,8-triazaspiro[4.5]decan-8-yl)ethyl)benzamides: Discovery of an Isoform-Selective Small Molecule Phospholipase D2 Inhibitor. Journal of Medicinal Chemistry.[Link]
Design and synthesis of 1,4,8-triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors.Taylor & Francis Online.
Design and synthesis of 1,4,8-triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors.
Design and synthesis of 1,4,8-triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors. PubMed.[Link]
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Rationale
Peptides are potent signaling molecules but suffer from poor pharmacokinetic (PK) profiles: rapid proteolytic degradation, low membrane permeability, and conformational instability. Traditional macrocyclization addresses some of these issues but often leaves the backbone flexible or introduces "floppy" linkers.
Spirocyclic scaffolds —structures where two rings share a single quaternary carbon atom—offer a superior solution for "escaping flatland" . By introducing a rigid, sp³-rich quaternary center directly into the peptide backbone or side-chain, researchers can:
Lock Bioactive Conformations: Force the peptide backbone into specific secondary structures (e.g.,
-turns, -turns) by restricting dihedral angles ().
Vectorize Pharmacophores: Project side-chain functionalities in precise 3D orientations that match receptor pockets, unachievable with planar aromatic scaffolds.
Enhance Metabolic Stability: The quaternary center sterically hinders protease access to adjacent amide bonds.
This guide details the design, synthesis, and validation of spirocyclic peptidomimetics, focusing on spiro-lactam and spiro-pyrrolidine cores as
-turn inducers.
Computational Design Protocol: Vector Matching
Before synthesis, the spiro-scaffold must be computationally validated to ensure it mimics the topography of the native peptide turn.
Workflow Diagram: Scaffold Selection
Caption: Logic flow for selecting a spirocyclic core based on geometric compatibility with the native peptide turn.
Step-by-Step Design Procedure
Conformational Analysis of Native Peptide:
Perform Molecular Dynamics (MD) or use NMR solution structures of the native peptide.
Identify the residues involved in the turn (typically residues
and ).
Measure the
vectors and backbone dihedral angles.
Scaffold Selection:
Type II
-turn: Select Spiro-bicyclic lactams (e.g., spiro[pyrrolidine-3,3'-oxindole]). These mimic the residue, forcing the backbone into a kink.
-turn: Select Spiro-hydantoins or small Spiro-cyclopropanes .
Virtual Overlay:
Superimpose the backbone atoms (
) of the spiro-scaffold onto the native peptide turn.
Criteria: Root Mean Square Deviation (RMSD) of backbone atoms should be
. Side chain vectors must align within of the native orientation.
Synthesis Protocol: Spirocyclic
-Turn Mimetic
This protocol describes the synthesis of a Spiro-pyrrolidine
-lactam scaffold. This moiety effectively mimics the residue of a -turn, locking the conformation via the quaternary carbon.
Target: A spiro[pyrrolidine-3,3'-oxindole] derivative (common in p53-MDM2 inhibitors and GPCR ligands).
Reagents & Equipment[1][2]
Starting Material: Boc-Tryptophan methyl ester (or similar indole-based amino acid).
Caption: Synthesis of a spiro-oxindole peptidomimetic core via the oxidative rearrangement of a tetrahydro-beta-carboline.
Detailed Protocol Steps
Step 1: Pictet-Spengler Cyclization
Dissolve Boc-Trp-OMe (1.0 equiv) and the desired aldehyde (1.2 equiv) in DCM.
Add TFA (2.0 equiv) dropwise at 0°C.
Stir at room temperature for 4–12 hours. Monitor by TLC/LC-MS.
Mechanism: The indole ring attacks the iminium ion formed by the aldehyde, creating a tetrahydro-
-carboline tricyclic system.
Workup: Neutralize with saturated
, extract with DCM, and concentrate.
Step 2: Oxidative Rearrangement (The Spiro-Formation)
Dissolve the tetrahydro-
-carboline intermediate in THF/Water (3:1).
Add N-Bromosuccinimide (NBS, 1.1 equiv) at 0°C.
Stir for 30 minutes. The reaction proceeds via an indolenine intermediate which undergoes a 1,2-alkyl shift (ring contraction) to form the spiro-oxindole .
Purification: Silica gel chromatography (Hexane/EtOAc gradient). This yields the orthogonal spiro-scaffold with a quaternary center at the former
position of the indole.
Step 3: Incorporation into Peptide
Hydrolyze the methyl ester (LiOH, THF/H2O).
Use standard Fmoc-SPPS (Solid Phase Peptide Synthesis) protocols to couple the spiro-amino acid into the peptide chain.[1]
Note: Coupling to the secondary amine of the spiro-ring can be sterically hindered. Use high-efficiency coupling agents like HATU or PyAOP with extended reaction times (2x 2 hours).
Biophysical Characterization & Validation
Once synthesized, the spiro-peptidomimetic must be validated to confirm it adopts the designed turn conformation.
Protocol: NMR Conformational Analysis
Objective: Confirm the presence of a Hydrogen Bond characteristic of
-turns ().
Sample Prep: Dissolve 2-5 mg of peptide in
of or . Avoid water initially to prevent H-D exchange of amides.
Experiments:
1D
H NMR: Measure Temperature Coefficients () of amide protons.
Interpretation: A value
indicates a solvent-shielded, intramolecularly hydrogen-bonded amide (the turn is closed).
2D NOESY/ROESY: Look for characteristic NOEs:
: Strong in Type I/II turns.
: Strong in Type II turns.
Data Analysis:
If the spiro-ring successfully mimics the turn, you will observe a distinct NOE between the backbone NH of residue
and the NH of residue , or between the of the spiro-ring and the adjacent amide.
Comparison Table: Linear vs. Spirocyclic Peptides
Property
Linear Peptide (Control)
Spirocyclic Peptidomimetic
Advantage
Conformational Entropy
High (Flexible)
Low (Rigid)
Lower entropic penalty upon binding ( improves).
Proteolytic Stability
min
hours
Quaternary center blocks protease access.
Solubility (LogS)
Variable
Improved
High disrupts planar stacking aggregation.
Potency (IC50)
Baseline
Often 10-100x lower
Pre-organized active conformation.
Troubleshooting & Critical Parameters
Steric Hindrance: The quaternary center makes the adjacent amine nucleophilically poor.
Solution: Use acid chlorides or HATU/HOAt for coupling the next amino acid onto the spiro-N-terminus.
Epimerization: The oxidative rearrangement (Step 2) can sometimes yield diastereomers.
Solution: Separate diastereomers by Chiral HPLC early in the synthesis (at the amino acid stage) before peptide coupling.
Solubility: While spirocycles improve solubility compared to aromatics, they can be hydrophobic.
Solution: Incorporate polar side chains on the spiro-ring periphery if possible.
References
Zheng, H. & Tice, C.M. (2016).[2] "The utilization of spirocyclic scaffolds in novel drug discovery." Expert Opinion on Drug Discovery. Link
Carreira, E.M. & Fessard, T.C. (2014).[3] "Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities." Chemical Reviews. Link
Rottmann, M., et al. (2010). "Spiroindolones, a Potent Compound Class for the Treatment of Malaria."[4] Science. Link
Lovering, F., et al. (2009). "Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success." Journal of Medicinal Chemistry. Link
Somu, R.V.[5] & Johnson, R.L. (2005).[6] "Synthesis of Pipecolic Acid-Based Spiro Bicyclic Lactam Scaffolds as
-Turn Mimics." The Journal of Organic Chemistry. Link
Application Note: Asymmetric Synthesis Using Spirocyclic Chiral Auxiliaries
Executive Summary & Strategic Rationale In the high-stakes landscape of drug development, the construction of all-carbon quaternary stereocenters remains a significant bottleneck. While catalytic methods (e.g., using SPI...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Strategic Rationale
In the high-stakes landscape of drug development, the construction of all-carbon quaternary stereocenters remains a significant bottleneck. While catalytic methods (e.g., using SPINOL-derived ligands) have advanced, they often struggle with substrate scope limitations and lower enantiomeric excess (
) when facing sterically demanding electrophiles.
This guide focuses on Spirocyclic Chiral Auxiliaries —a class of stoichiometric directing groups that leverage the inherent orthogonality of spiro-fused rings to create a rigid, "locked" steric environment. Unlike the conformationally flexible Evans oxazolidinones or Myers pseudoephedrines, spirocyclic auxiliaries minimize entropic penalties in the transition state, offering superior facial discrimination for "difficult" reactions like the asymmetric formation of quaternary centers via alkylation or Diels-Alder cycloadditions.
Key Application Areas:
Synthesis of complex natural product cores (e.g., terpene alkaloids).
Construction of hindered quaternary centers in API intermediates.
Resolution of racemates via high-fidelity diastereomeric separation.
Mechanistic Principles: The "Orthogonal Shielding" Effect
The efficacy of spirocyclic auxiliaries stems from their topology.[1] In a standard auxiliary (e.g., Evans oxazolidinone), the chiral information is projected from a planar ring, often requiring a metal chelate to "lock" the rotamers.
In contrast, spirocyclic scaffolds (such as Spiro[4.4]nonane-1,6-diol ) possess a
-symmetric axis where the two rings are perpendicular. This creates a permanent, non-negotiable steric wall.
Mechanism Visualization
The following diagram illustrates the "Orthogonal Locking" mechanism compared to standard auxiliaries.
Figure 1: Mechanistic comparison showing how spirocyclic rigidity eliminates rotational degrees of freedom, enhancing stereocontrol without relying solely on chelation.
Comparative Analysis: When to Use Spiro-Auxiliaries
Feature
Evans Oxazolidinone
Myers Pseudoephedrine
Spirocyclic (e.g., Spiro-diol)
Primary Use
-Alkylation, Aldol
Alkylation of simple chains
Quaternary Centers , Diels-Alder
Steric Bulk
Moderate (-Pr, Bn)
High (adjustable)
Extreme (Rigid Skeleton)
Quaternary Center Formation
Difficult (low yield/dr)
Moderate
Excellent
Crystallinity
Good
Variable
High (Facilitates Purification)
Cleavage Difficulty
Easy (LiOOH)
Moderate (Acid/Base)
Hard (Requires specific protocols)
Cost
Low
Low
High (Recycling is critical)
Protocol A: Asymmetric Diels-Alder Reaction
Target: Synthesis of chiral norbornene derivatives (precursors to prostaglandins and carbocyclic nucleosides).
Auxiliary:
-symmetric trans,trans-spiro[4.4]nonane-1,6-diol.
Rationale
Standard auxiliaries often fail to control the endo/exo ratio AND the facial selectivity simultaneously in Diels-Alder reactions. The spiro-diol auxiliary, developed by Keay et al., provides a deep chiral pocket that locks the dienophile, yielding
.
Step-by-Step Methodology
Phase 1: Attachment (Esterification)
Reagents: Spiro[4.4]nonane-1,6-diol (1.0 equiv), Acryloyl chloride (2.2 equiv), Et
N (2.5 equiv), DMAP (0.1 equiv).
Solvent: Anhydrous CH
Cl ( M).
Procedure:
Cool the solution of diol and base to
C.
Add acryloyl chloride dropwise over 30 mins.
Warm to RT and stir for 4 hours.
Workup: Quench with sat. NaHCO
. Extract with CHCl. Wash with brine. Dry over MgSO.
Add Lewis Acid slowly. Note: The solution usually turns yellow/orange indicating complexation.
Add Cyclopentadiene dropwise.
Stir at
C for 2–4 hours. Monitor by TLC.
Quench: Pour into cold sat. NaHCO
/Tartrate solution (to break Ti emulsion).
Isolation: The product is a diastereomerically pure spiro-norbornene adduct.
Phase 3: Cleavage (Iodolactonization)
Critical Step:[3] Direct hydrolysis is difficult due to steric shielding. Iodolactonization is used to cleave the auxiliary while simultaneously functionalizing the product.
Reagents: Adduct (1.0 equiv), I
(3.0 equiv), KI, NaHCO.
Solvent: THF/H
O (1:1).
Procedure:
Stir the adduct in the dark with I
/KI/NaHCO for 24 hours.
The auxiliary (Spiro-diol) is released as the free alcohol.
The product is obtained as the chiral iodolactone.[3]
Recycling: Recover the spiro-diol via extraction (it is less polar than the lactone).
Protocol B: Construction of Quaternary Centers via Alkylation
Target:
-disubstituted esters/acids.
Auxiliary: Spirocyclic Lactams (e.g., derived from proline/isatin or synthetic spiro-scaffolds).
Workflow Diagram
Figure 2: Workflow for generating quaternary centers. The rigidity of the spiro-lactam ensures the enolate geometry is fixed, forcing the electrophile to approach from the single open face.
Detailed Protocol
N-Acylation:
Deprotonate the spiro-lactam (1.0 equiv) with
-BuLi (1.1 equiv) in THF at C.
Add the acid chloride (e.g., Propionyl chloride for simple cases, or more complex acyl chlorides) slowly.
Warm to
C to ensure complete acylation.
Enolate Formation & Alkylation:
Cool the N-acylated auxiliary to
C in THF.
Add NaHMDS (1.1 equiv). Note: Sodium bases often provide tighter aggregates than Lithium for spiro-systems, enhancing rigidity.
Stir for 30–60 mins to form the
-enolate.
Add the alkyl halide (Electrophile, 1.5–3.0 equiv). For quaternary centers, use highly reactive electrophiles (Allyl bromide, Benzyl bromide, MeI) first, or install the larger group second if the auxiliary allows.
Crucial: Allow the reaction to warm very slowly to
C over 4 hours. The steric bulk of the spiro-system slows down the kinetics, requiring time for the electrophile to penetrate the shield.
Cleavage (The Challenge):
Standard LiOH hydrolysis may be too slow for sterically hindered quaternary centers.
Recommended Method: Transesterification using Ti(OEt)
/ EtOH or reduction to the alcohol using LiBH (reductive cleavage) if the alcohol is the desired target.
For carboxylic acids: Use LiOOH (Lithium hydroperoxide) generated in situ (LiOH + H
O) in THF/HO at C. This is more nucleophilic than hydroxide and minimizes racemization.
Troubleshooting & Optimization
Issue
Probable Cause
Corrective Action
Low Yield in Alkylation
Steric hindrance prevents enolization.
Switch base to KHMDS (less aggregated) or increase temperature to C during enolization.
Poor Diastereoselectivity ()
"Leakage" through the shielding face.
Lower temperature to C; Switch solvent to Toluene (increases tight-ion pairing).
Incomplete Cleavage
Quaternary center blocks nucleophile.
Use high-pressure hydrolysis (sealed tube) or switch to reductive cleavage (LiBH) followed by Jones oxidation.
Ensure strictly anhydrous conditions; avoid excess base during workup.
References
Keay, B. A., et al. (1989).[3] "Spiro[4.4]nonane-1,6-diol: A New Chiral Auxiliary for the Asymmetric Diels-Alder Reaction."[3] Journal of Organic Chemistry. Link
Franz, A. K., et al. (2013).[4] "Asymmetric Catalysis for the Synthesis of Spirocyclic Compounds." ACS Catalysis.[4] Link (Provides context on the transition from auxiliaries to catalysts).
Zheng, Y., & Tice, C. M. (2016). "The utilization of spirocyclic scaffolds in novel drug discovery." Expert Opinion on Drug Discovery. Link
Ball-Jones, N. R., et al. (2012). "Spirocyclic compounds: A challenge for asymmetric synthesis." Organic & Biomolecular Chemistry. Link
BenchChem Application Notes. (2025). "Chiral Auxiliary Applications in Asymmetric Synthesis." Link
Disclaimer: All protocols involve hazardous chemicals (TiCl
, n-BuLi). Perform all reactions in a fume hood with appropriate PPE.
Application Note: Click Chemistry Applications of Acetyl-Triazaspiro Derivatives
Abstract This guide details the dual utility of acetyl-triazaspiro derivatives in modern drug discovery. It addresses two distinct but complementary chemical spaces: The Catalytic Ligand (DAPTA): 3,7-diacetyl-1,3,7-triaz...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This guide details the dual utility of acetyl-triazaspiro derivatives in modern drug discovery. It addresses two distinct but complementary chemical spaces:
The Catalytic Ligand (DAPTA): 3,7-diacetyl-1,3,7-triaza-5-phosphabicyclo[3.3.1]nonane, a water-soluble phosphine ligand that enables rapid, biocompatible CuAAC (Copper-Catalyzed Azide-Alkyne Cycloaddition) in aqueous media.
The Privileged Scaffold (Triazaspiro-decanes): 1,3,8-triazaspiro[4.5]decane derivatives, which serve as rigid, Fsp³-rich cores for Fragment-Based Drug Discovery (FBDD), particularly in targeting GPCRs and the mitochondrial permeability transition pore (mPTP).
Part 1: DAPTA – The Water-Soluble Click Ligand
Mechanism & Utility
The "acetyl-triazaspiro" derivative DAPTA is a specific functionalization of the PTA (1,3,5-triaza-7-phosphaadamantane) core.[1][2] Unlike standard lipophilic ligands (e.g., TBTA), DAPTA is highly water-soluble and air-stable.
Role: It coordinates Cu(I) to prevent oxidation to inactive Cu(II) and disproportionation, while maintaining high catalytic turnover in water or biphasic systems.[3]
Key Advantage: It allows "click" bioconjugation of hydrophobic drugs to hydrophilic proteins/polymers without organic co-solvents that might denature the biomolecule.
Protocol: Aqueous CuAAC Using DAPTA
Objective: Conjugation of a water-insoluble alkyne-drug to a protein-azide using DAPTA-stabilized Cu(I).
Reductant: Sodium Ascorbate (100 mM in water, freshly prepared).[3]
Substrates: Protein-Azide (50 µM in PBS), Alkyne-Drug (10 mM in DMSO).
Step-by-Step Methodology:
Catalyst Pre-Complexation:
Mix CuSO₄ (5 µL) and DAPTA (10 µL) in a microcentrifuge tube.
Note: The 1:2 Cu:Ligand ratio ensures complete coordination and prevents Cu(I) cytotoxicity. Incubate for 5 mins (solution remains clear blue/colorless).
Reaction Assembly:
To the Protein-Azide solution (90 µL), add the Alkyne-Drug (1-5 equivalents). Keep DMSO < 5% v/v.
Add the Cu-DAPTA complex (5 µL).
Initiation:
Add Sodium Ascorbate (5 µL).
Critical: Purge headspace with N₂ or Ar if the protein is oxidation-sensitive, though DAPTA offers significant protection against ROS.
Incubation:
React at 25°C for 30–60 minutes.
Quenching & Purification:
Add EDTA (10 mM final) to chelate copper.
Purify via size-exclusion chromatography (e.g., PD-10 column) or dialysis.
Part 2: 1,3,8-Triazaspiro[4.5]decane – The Drug Scaffold
Structural Significance
In medicinal chemistry, "acetyl-triazaspiro" often refers to N-acetyl-1,3,8-triazaspiro[4.5]decane derivatives.[5][6] These scaffolds possess high Fsp³ character (fraction of sp³ hybridized carbons), which correlates with improved clinical success by enhancing solubility and reducing off-target promiscuity compared to flat aromatic rings.
Target Classes:
mPTP Inhibitors: Targeting the c-subunit of F1/FO-ATP synthase to treat reperfusion injury.[7][8]
Cause: The triazole product is often less soluble than the starting spiro-amine.
Solution: Add 10-20% t-Butanol to the DMSO reaction mix to maintain solubility of the triazole product.
Issue: Low Yield in N8-Alkylation.
Cause: Steric hindrance from the spiro-ring system.
Solution: Switch from Propargyl Bromide to Propargyl Tosylate and increase temperature to 60°C.
Issue: Blue Protein Solution.
Cause: Cu(II) binding to the protein surface (non-specific).
Solution: Increase EDTA wash steps or use a Cu-chelating resin (e.g., Chelex 100) post-reaction.
References
DAPTA Ligand Synthesis & Application
Mahmoud, A. G., et al. (2020).[3][1][9] Water-Soluble O-, S- and Se-Functionalized Cyclic Acetyl-triaza-phosphines.[1][9] Synthesis, Characterization and Application in Catalytic Azide-alkyne Cycloaddition. Molecules, 25(22), 5488.[3] Link
Triazaspiro Scaffolds in mPTP Inhibition
Morciano, G., et al. (2018).[3] Discovery of Novel 1,3,8-Triazaspiro[4.5]decane Derivatives That Target the c Subunit of F1/FO-Adenosine Triphosphate (ATP) Synthase for the Treatment of Reperfusion Damage in Myocardial Infarction. Journal of Medicinal Chemistry, 61(16), 7131–7143.[3][8] Link
Triazaspiro Scaffolds in GPCR Agonism
Meqbil, Y. J., et al. (2024).[3][10] Identification of 1,3,8-Triazaspiro[4.5]decane-2,4-dione Derivatives as a Novel δ Opioid Receptor-Selective Agonist Chemotype. Journal of Pharmacology and Experimental Therapeutics, 389(3).[3] Link
General Click Chemistry Protocols
Rostovtsev, V. V., et al. (2002).[3] A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective "Ligation" of Azides and Terminal Alkynes. Angewandte Chemie International Edition, 41(14), 2596–2599.[3] Link
Application Notes & Protocols: A Guide to the Scale-Up of Spirocyclic Piperidine Building Blocks
Introduction: The Imperative for Three-Dimensionality in Modern Drug Discovery In the landscape of medicinal chemistry, there is a persistent drive to move beyond the "flatland" of two-dimensional, sp²-rich molecules.[1]...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Imperative for Three-Dimensionality in Modern Drug Discovery
In the landscape of medicinal chemistry, there is a persistent drive to move beyond the "flatland" of two-dimensional, sp²-rich molecules.[1] Drug candidates with high planarity have demonstrated a higher likelihood of failure in clinical trials, often due to poor physicochemical properties like low solubility, which can lead to unpredictable bioavailability and toxicity. Spirocyclic scaffolds, and particularly spirocyclic piperidines, have emerged as premier building blocks to address this challenge. Their inherent three-dimensionality provides a rigid, well-defined exit vector for substituents, enabling more precise and potent interactions with biological targets.[1][2] Furthermore, the replacement of sp² carbon centers with sp³ centers often improves metabolic stability and aqueous solubility.[1][3]
While numerous elegant methods exist for the laboratory-scale synthesis of these complex motifs, transitioning from milligram-scale discovery to multi-gram or kilogram-scale production presents a distinct set of challenges. This guide provides a framework for researchers, process chemists, and drug development professionals to navigate the critical considerations for the robust and efficient scale-up of spirocyclic piperidine syntheses. We will delve into strategic route selection, process optimization, scalable purification techniques, and paramount safety protocols, grounded in field-proven insights and authoritative literature.
Part 1: Strategic Foundations for Scale-Up
The success of any scale-up campaign is predicated on the decisions made during the initial route scouting and process development phases. A reaction that is high-yielding on the bench may be impractical in a 100 L reactor due to issues with heat transfer, reagent handling, or purification.
Synthetic Route Selection: From Bench to Plant
The choice of synthetic strategy is the most critical factor influencing the scalability of a process. While academic literature is rich with novel methodologies, they must be evaluated through the lens of process chemistry.
Multicomponent Reactions (MCRs): Reactions like the Castagnoli-Cushman or Ugi reaction followed by cyclization offer high atom economy and rapid assembly of complex structures from simple starting materials.[4] Their convergence simplifies the overall process, reducing the number of unit operations. However, MCRs can be sensitive to stoichiometry and impurities, requiring stringent control of raw material quality on a larger scale.
Intramolecular Cyclization Strategies: This is a common and robust approach. Methods include:
Aza-Michael Additions: An intramolecular aza-Michael cyclization, often promoted by a chiral catalyst, is a powerful method for creating enantioenriched piperidines.[5][6] The "Clip-Cycle" approach, which involves a cross-metathesis followed by this cyclization, has proven effective.[5][6]
Radical Cyclizations: Photoredox-mediated radical cyclizations offer a mild and efficient way to construct spirocyclic systems from linear precursors without the need for toxic reagents like tin hydrides.[2] The scalability of photochemical reactions requires specialized reactor design to ensure uniform light penetration.
Palladium-Catalyzed Cyclizations: Intramolecular α-arylation is another viable route, though the cost and toxicity of palladium catalysts necessitate efficient removal and recovery processes at scale.[7]
Asymmetric Synthesis and Resolution: Establishing stereocenters early is crucial.
Asymmetric Catalysis: Methods like asymmetric allylic alkylation can establish a key quaternary stereocenter with high enantiopurity, which can then be carried through the synthesis.[8]
Kinetic Resolution: Using a chiral base like n-BuLi/(+)-sparteine can resolve racemic spirocyclic piperidines, providing access to highly enantioenriched material.[3][9] While effective, this approach is inherently limited to a 50% theoretical yield for the desired enantiomer, and the cost and recovery of the chiral resolving agent are key scale-up considerations.[3]
A workflow for selecting a scalable synthetic route is outlined below.
Caption: Workflow for a spirocyclic piperidine scale-up campaign.
Critical Process Parameters
Scaling up a reaction from a 1 L flask to a 100 L reactor is not a linear process. The surface-area-to-volume ratio decreases dramatically, impacting heat transfer and mixing efficiency.
Temperature Control: Highly exothermic or cryogenic reactions are challenging at scale. The ability to maintain a stable internal temperature is paramount to avoid side product formation or runaway reactions.[10]
Reagent Stoichiometry and Addition Rate: On the bench, reagents are often added quickly. In a large reactor, slow, controlled addition is necessary to manage exotherms and maintain optimal concentration profiles.
Solvent Selection: Solvents are chosen based on reactivity, solubility, safety, and environmental impact. For example, while cesium carbonate may give good yields in a base-mediated cyclization, its poor solubility can make it difficult to use when scaling up, leading to reproducibility issues.[11][12] In such cases, a more soluble base like TBAF might be a better, albeit more expensive, alternative.[11][12]
Mixing: Inadequate mixing can lead to localized "hot spots" or concentration gradients, resulting in impurities. The type of impeller, stirring speed, and vessel geometry are critical engineering considerations.
Part 2: Scalable Work-Up and Purification Protocols
The isolation and purification of the final product often represent the most significant bottleneck in a scale-up campaign. Laboratory-scale techniques like preparative column chromatography are generally not economically or logistically feasible for multi-kilogram quantities.
Work-Up and Isolation
The goal of the work-up is to isolate the crude product in a form that is amenable to purification.
Liquid-Liquid Extractions: Performed in large, jacketed vessels with mechanical stirrers. A key challenge at scale is the formation of stable emulsions, which can be broken by adding brine, changing the pH, or filtration through a pad of diatomaceous earth.
Crystallization and Filtration: This is the most desirable method for both isolation and purification. Identifying a suitable crystallization solvent system is a key development activity. A solid intermediate in a synthetic sequence is highly valuable as it provides a robust point to purge impurities and can often upgrade enantiopurity.[8] Filtration is performed using equipment like a Nutsche filter-dryer.
Purification Techniques for Large-Scale Production
The following table summarizes common purification techniques and their suitability for scale-up.
Technique
Scale (Typical)
Pros
Cons
Causality & Key Insights
Recrystallization
Grams to Tons
Highly effective for crystalline solids; can remove closely related impurities; cost-effective.
Requires product to be a solid; solvent screening can be time-consuming; yield loss in mother liquor.
Why it works: Exploits differences in solubility between the product and impurities at different temperatures. It is the gold standard for purifying solids at scale due to its efficiency and low cost.
Distillation
Grams to Tons
Excellent for volatile liquids or solids; can be run continuously.
Not suitable for thermally labile or non-volatile compounds; can be difficult for high-boiling point materials.
Why it works: Separates components based on differences in boiling points. Essential for purifying piperidine itself to remove oxidation products or pyridine, which forms an azeotrope.[10][13]
Salt Formation
Grams to Kilograms
Excellent for purifying basic amines; can induce crystallization; aids in handling.
Adds a step to the process (salt formation and free-basing); changes molecular weight.
Why it works: Piperidines readily form salts (e.g., HCl, bis-HCl) which often have much better crystallinity and solubility profiles than the free base, facilitating purification.[14] This can also be used to separate from non-basic impurities.[10]
Preparative SFC
Grams to Kilograms
Fast; uses less solvent than HPLC; good for chiral separations.
High capital equipment cost; requires specialized expertise.
Why it works: Supercritical Fluid Chromatography (SFC) uses CO₂ as the main mobile phase, which is easily removed. It is often the method of choice when crystallization fails, especially for resolving enantiomers of chiral spirocycles.[8]
Column Chromatography
Milligrams to Grams
High resolution; widely applicable.
High solvent consumption; labor-intensive; not cost-effective for large quantities.
Why it is not scalable: The amount of silica gel and solvent required increases exponentially with scale, making it prohibitively expensive and generating significant waste.[15]
Part 3: Detailed Experimental Protocols
The following protocols are representative examples and should be adapted and optimized for specific substrates and equipment.
Protocol 1: Scale-Up of a Photocatalytic Radical Cyclization for Spiro-fused Piperidines
This protocol is adapted from methodologies employing organic photoredox catalysts to construct spirocyclic piperidines from linear aryl halide precursors.[2]
Jacketed photochemical reactor with mechanical stirrer, thermocouple, nitrogen inlet, and high-power blue LED strips.
Standard glassware for work-up.
Procedure:
Reactor Setup: Ensure the photochemical reactor is clean, dry, and purged with nitrogen. The cooling jacket should be set to maintain the desired internal temperature (e.g., 20-25 °C).
Charging Reagents: To the reactor, charge the aryl halide precursor (200 g) and the photocatalyst.
Inerting: Seal the reactor and evacuate/backfill with nitrogen three times to ensure an inert atmosphere.
Solvent and Reagent Addition: Add the degassed solvent (e.g., 2 L) followed by the Hünig's base via a cannula or addition funnel.
Reaction: Begin vigorous stirring (e.g., 300 RPM). Turn on the blue LED lights and the cooling system.
In-Process Control (IPC): Monitor the reaction progress every 2-4 hours by taking a small aliquot, quenching it with water, extracting with ethyl acetate, and analyzing by HPLC/LC-MS. The reaction is complete when <1% of the starting material remains (typically 16-24 hours).
Work-up: Once complete, turn off the lights. Transfer the reaction mixture to a larger vessel. Dilute with water (2 L) and extract with ethyl acetate (3 x 1.5 L).
Washing: Combine the organic extracts and wash with saturated sodium bicarbonate solution (1 L) and then brine (1 L).
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Purification: The crude material can be purified by recrystallization from a suitable solvent system (e.g., isopropanol/heptane) or by distillation if volatile.
Protocol 2: Purification of a Piperidine-Containing Intermediate via Salt Formation
This protocol is useful for purifying a basic spirocyclic piperidine free base that is an oil or difficult to crystallize.
Materials & Equipment:
Crude spirocyclic piperidine free base (e.g., 150 g)
Anhydrous solvent (e.g., MTBE, 2-propanol, or ethyl acetate)
Anhydrous HCl (as a solution in a compatible solvent, e.g., 2M in diethyl ether, or as a gas)
Jacketed reaction vessel with mechanical stirrer and nitrogen inlet.
Filtration apparatus (e.g., Büchner funnel or Nutsche filter).
Procedure:
Dissolution: Charge the crude free base (150 g) to the reactor and dissolve it in the chosen solvent (e.g., 1.5 L MTBE).
Acid Addition: Cool the solution to 0-5 °C. Slowly add the HCl solution (e.g., 1.05 to 1.1 equivalents) dropwise, maintaining the internal temperature below 10 °C. The hydrochloride salt should begin to precipitate.
Crystallization/Precipitation: Stir the resulting slurry at 0-5 °C for 2-4 hours to ensure complete precipitation.
Filtration: Filter the solid product. Wash the filter cake with a small amount of cold solvent to remove any entrained impurities.
Drying: Dry the solid salt under vacuum at a suitable temperature (e.g., 40-50 °C) until a constant weight is achieved.
Quality Control: Analyze the final salt for purity (HPLC), identity (NMR, MS), and residual solvent (GC).
(Optional) Free-Basing: If the free base is required for the next step, the purified salt can be suspended in a mixture of water and an organic solvent (e.g., dichloromethane) and basified with an aqueous base (e.g., NaOH or NaHCO₃). The layers are then separated, and the organic layer is dried and concentrated.
Part 4: Safety and Handling at Scale
Piperidine and its derivatives require careful handling due to their flammability, corrosivity, and toxicity.[16][17] These hazards are amplified at scale.
Flammability: Piperidine is a highly flammable liquid.[16][18] All large-scale operations must be conducted in appropriately rated equipment with proper grounding and bonding to prevent static discharge.[17][18] Spark-proof tools should be used.
Toxicity and Corrosivity: Piperidines can cause severe skin burns and eye damage.[16][19] Inhalation of vapors can lead to respiratory issues.[16]
Personal Protective Equipment (PPE): At a minimum, this includes chemical-resistant gloves (check compatibility charts), safety goggles with side shields, a face shield, and a flame-retardant lab coat.[19] For large-scale transfers, respiratory protection may be necessary.
Engineering Controls: All operations should be performed in a well-ventilated area, preferably within a walk-in fume hood or a designated process bay with robust local exhaust ventilation.[19][20]
Storage: Store piperidines in tightly sealed containers in a cool, dry, well-ventilated, and fireproof area, away from incompatible materials like strong oxidizing agents and acids.[17][20]
Troubleshooting Common Scale-Up Issues
Problem
Potential Cause(s)
Suggested Solution(s)
Reaction Stall / Incomplete Conversion
1. Poor mixing/mass transfer. 2. Deactivation of catalyst. 3. Temperature too low.
1. Increase stirrer speed; evaluate impeller design. 2. Ensure raw materials are pure and the system is inert. 3. Verify thermocouple calibration and increase reaction temperature incrementally.
Formation of New Impurities Not Seen at Lab Scale
1. Localized overheating due to poor heat transfer. 2. Extended reaction time.
1. Improve cooling efficiency; slow the rate of reagent addition.[10] 2. Re-optimize reaction time at scale; quench the reaction as soon as IPC indicates completion.
Difficult Phase Separation / Emulsion Formation
1. Insufficient difference in density or polarity between phases. 2. Presence of fine particulates.
1. Add brine or a different solvent to alter phase properties. 2. Perform a filtration through diatomaceous earth before extraction.
Poor Crystallization / Oiling Out
1. Product is impure. 2. Incorrect solvent system or cooling rate.
1. Add a purification step before crystallization (e.g., charcoal treatment, short silica plug). 2. Screen for new solvent/anti-solvent systems; implement a controlled cooling profile.
Conclusion
The successful scale-up of spirocyclic piperidine building blocks is a multidisciplinary endeavor that bridges the gap between novel synthetic chemistry and robust chemical engineering. By prioritizing route selection based on scalability, meticulously optimizing process parameters, developing practical isolation and purification strategies, and upholding stringent safety standards, researchers can efficiently transition these valuable three-dimensional scaffolds from the discovery lab to large-scale production, thereby accelerating the development of next-generation therapeutics.
References
Scalable Synthesis of Biologically Relevant Spirocyclic Pyrrolidines | Request PDF . Available from: [Link]
Synthesis of enantioenriched spirocyclic 2-arylpiperidines via kinetic resolution - Organic & Biomolecular Chemistry (RSC Publishing) . Available from: [Link]
Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications . Available from: [Link]
A Fit-for-Purpose Synthesis of a Chiral Oxa-azaspiro Building Block | Organic Process Research & Development - ACS Publications . Available from: [Link]
Asymmetric 'Clip-Cycle' synthesis of 3-spiropiperidines - Organic & Biomolecular Chemistry (RSC Publishing) . Available from: [Link]
Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications . Available from: [Link]
Synthesis of functionalized (racemic) spiro[3.3]heptanes for use as... - ResearchGate . Available from: [Link]
Scalable Synthesis of Biologically Relevant Spirocyclic Pyrrolidines | ACS Omega . Available from: [Link]
PIPERIDINE FOR SYNTHESIS - Loba Chemie . Available from: [Link]
One-Pot Two-Step Organocatalytic Asymmetric Synthesis of Spirocyclic Piperidones via Wolff Rearrangement–Amidation–Michael–Hemiaminalization Sequence - MDPI . Available from: [Link]
Asymmetric 'Clip-Cycle' synthesis of 3-spiropiperidines - White Rose Research Online . Available from: [Link]
Synthesis of spiro[3.3]heptane-2-carboxylic acid - PrepChem.com . Available from: [Link]
Understanding Piperidine: Properties, Uses, and Safety Precautions - Oreate AI Blog . Available from: [Link]
Synthesis of Spirocyclic Piperidines by Radical Hydroarylation - PMC - PubMed Central . Available from: [Link]
Piperidine synthesis - Organic Chemistry Portal . Available from: [Link]
Scalable Synthesis of Biologically Relevant Spirocyclic Pyrrolidines | ACS Omega . Available from: [Link]
A General Approach to Spirocyclic Piperidines via Castagnoli–Cushman Chemistry | Request PDF - ResearchGate . Available from: [Link]
Safety Data Sheet: Piperidine - Carl ROTH . Available from: [Link]
Strategies for the Synthesis of Spiropiperidines - White Rose Research Online . Available from: [Link]
Piperidine Synthesis. - DTIC . Available from: [Link]
Intercepting Methanimine for the Synthesis of Piperidine-Based N-Heterocycles in an Aqueous Medium | The Journal of Organic Chemistry - ACS Publications . Available from: [Link]
Synthesis of bis-spiro piperidines by using optimized reaction conditions - ResearchGate . Available from: [Link]
Synthesis of 2-azaspiro[3.3]heptane-derived amino acids: ornitine and GABA analogues . Available from: [Link]
Dearomative spirocyclization of ynamides - PMC . Available from: [Link]
Spiro piperidines. 1. Synthesis of spiro[isobenzofuran-1(3H),4'-piperidin]-3-ones, spiro[isobenzofuran-1(3H),4'-piperidines], and spiro[isobenzotetrahydrothiophene-1(3H),4'-piperidines] | The Journal of Organic Chemistry - ACS Publications . Available from: [Link]
New molecule-creation method a 'powerful tool' to accelerate drug synthesis and discovery . Available from: [Link]
Development of a Novel Process for the Kilogram-Scale Synthesis of Spiro[1H-pyrido[2,3-d][11][21]oxazine-4,4′-piperidine] - ACS Publications - American Chemical Society . Available from: [Link]
Synthesis of enantioenriched spirocyclic 2-arylpiperidines via kinetic resolution - White Rose Research Online . Available from: [Link]
Spiro[3.3]heptane as a Non-collinear Benzene Bioisostere - ChemRxiv . Available from: [Link]
Technical Support Center: Purification of Polar Spirocyclic Amines
Welcome to the dedicated technical support resource for researchers, scientists, and drug development professionals working with polar spirocyclic amines. The unique structural and physicochemical properties of these com...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the dedicated technical support resource for researchers, scientists, and drug development professionals working with polar spirocyclic amines. The unique structural and physicochemical properties of these compounds—namely their basicity, high polarity, and often rigid, three-dimensional architecture—present significant challenges during purification. This guide is designed to provide in-depth, practical solutions to common issues encountered in the laboratory, moving beyond simple procedural steps to explain the underlying chemical principles that govern success.
Part 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions that frequently arise when planning the purification of polar spirocyclic amines.
Question 1: Why are polar spirocyclic amines so difficult to purify using standard silica gel chromatography?
Answer: The difficulty arises from a combination of two key factors: high polarity and basicity.
High Polarity: These molecules often contain multiple heteroatoms (N, O) and hydrogen bond donors/acceptors, making them highly polar. In normal-phase chromatography, where the stationary phase (silica gel) is highly polar and the mobile phase is non-polar, highly polar analytes have very strong retention. This necessitates the use of highly polar and complex mobile phase systems to achieve elution, which can lead to poor selectivity and co-elution with polar impurities.
Basicity: The amine functional groups are basic and can interact strongly with the acidic silanol groups (Si-OH) on the surface of silica gel via strong acid-base interactions. This interaction is often the primary cause of significant peak tailing, streaking, and in some cases, irreversible adsorption of the compound onto the stationary phase, leading to low recovery.
Question 2: I've purified my spirocyclic amine using reverse-phase HPLC with a TFA-containing mobile phase. How do I remove the trifluoroacetate salt to obtain the free base?
Answer: This is a common and critical post-purification step. The trifluoroacetate (TFA) anion forms a salt with your protonated amine. To isolate the neutral free base, you must remove this counterion. Here are several common methods:
Liquid-Liquid Extraction: Dissolve the TFA salt in a suitable organic solvent (e.g., dichloromethane or ethyl acetate). Wash the organic layer with a basic aqueous solution, such as saturated sodium bicarbonate (NaHCO₃) or a dilute sodium hydroxide (NaOH) solution. The base will deprotonate your amine, and the TFA salt will be partitioned into the aqueous layer. Be sure to check the pH of the aqueous layer to ensure it is basic.
Ion-Exchange Chromatography: A strong cation-exchange (SCX) cartridge can be very effective. Load the TFA salt onto the SCX resin (your protonated amine will bind). Wash the cartridge with a non-basic solvent like methanol to remove neutral impurities. Then, elute your free base using a solution of ammonia in methanol (e.g., 2M NH₃ in MeOH). The ammonia will displace your amine from the resin.
Lyophilization from a Volatile Buffer: If your compound is sufficiently non-volatile, you can repeatedly dissolve it in a slightly basic, volatile buffer system (like ammonium bicarbonate in water/acetonitrile) and lyophilize. This is a milder method but may require several cycles.
Question 3: What is "peak tailing" and how can I prevent it when purifying my basic spirocyclic amine?
Answer: Peak tailing refers to the asymmetry in a chromatographic peak, where the latter half of the peak is drawn out. For basic compounds like spirocyclic amines on silica gel, the primary cause is the strong interaction with acidic silanol groups, as mentioned earlier.
To prevent this, you need to "mask" or "deactivate" these active sites on the silica. This is typically achieved by adding a small amount of a basic additive to your mobile phase. Common choices include:
Triethylamine (TEA): Typically added at 0.1-1% (v/v). The lone pair on the nitrogen of TEA will interact with the silanol groups, effectively competing with your spirocyclic amine and allowing it to travel through the column more symmetrically.
Ammonia: Using a mobile phase saturated with ammonia (e.g., by adding a small amount of ammonium hydroxide to your methanol) is another effective strategy.
Pyridine: While less common due to its odor and toxicity, pyridine can also be used.
The choice of additive can sometimes depend on the specific properties of your compound and the ease of removal after purification.
Part 2: Troubleshooting Guides
This section provides a question-and-answer formatted guide to troubleshoot specific experimental issues.
My compound is not moving off the baseline (Rf = 0).
1. The mobile phase is not polar enough. 2. The compound is irreversibly adsorbed to the silica.
1. Increase the polarity of the mobile phase. A common strong eluent system is Dichloromethane/Methanol/Ammonium Hydroxide (e.g., 89:10:1). 2. Ensure a basic additive (e.g., 1% TEA or NH₄OH) is included in your eluent to prevent strong ionic interactions with the silica.
My compound is streaking or tailing badly down the column.
Strong interaction between the basic amine and acidic silanol groups on the silica gel.
1. Add a basic modifier to your eluent (0.5-2% triethylamine or ammonium hydroxide). 2. Consider switching to a less acidic stationary phase, such as neutral alumina or deactivated silica gel.
I have low recovery of my compound from the column.
The compound is irreversibly binding to the silica gel.
1. This is a severe case of the issues above. Use a basic additive in the mobile phase. 2. If the issue persists, consider an alternative purification method like ion-exchange or reverse-phase chromatography.
Secondary interactions between the amine and residual silanols on the C18 stationary phase.
1. Add an acidic modifier to the mobile phase, such as 0.1% Trifluoroacetic Acid (TFA) or 0.1% Formic Acid. This will protonate your amine and the silanols, leading to better peak shape through ion-pairing and repulsion. 2. Use a buffer system, such as ammonium acetate or ammonium formate, to control the pH.
My compound is not retained on the column.
The compound is too polar for the reverse-phase conditions, even in 100% aqueous mobile phase.
1. Consider using a polar-embedded reverse-phase column (e.g., C18 with a polar end-capping) which provides better retention for polar analytes. 2. Explore alternative techniques such as Hydrophilic Interaction Liquid Chromatography (HILIC) or ion-exchange chromatography.
Difficulty removing the ion-pairing agent (e.g., TFA) after purification.
The ion-pairing agent has formed a stable salt with your amine.
1. Perform a post-purification workup. This can include liquid-liquid extraction with a basic aqueous wash, or passing the sample through a strong cation-exchange (SCX) cartridge. 2. If possible, use a more volatile ion-pairing agent like formic acid, which can often be removed by co-evaporation with a high-boiling point solvent.
Part 3: Experimental Protocols & Workflows
Protocol 1: General Procedure for Purification of a Polar Spirocyclic Amine using Silica Gel Chromatography with a Basic Additive
Dry Loading the Sample:
Dissolve your crude spirocyclic amine in a minimal amount of a polar solvent (e.g., methanol).
Add a small amount of silica gel to this solution to form a slurry.
Evaporate the solvent completely under reduced pressure until a fine, free-flowing powder is obtained. This ensures that your compound is pre-adsorbed onto the solid phase and will be applied to the column in a narrow band.
Column Packing and Equilibration:
Pack a glass column with silica gel using your chosen mobile phase (e.g., Dichloromethane/Methanol).
Equilibrate the column by running at least 2-3 column volumes of the mobile phase containing your basic additive (e.g., 1% triethylamine) through the silica bed. This step is crucial to deactivate the acidic sites before your compound is introduced.
Loading and Elution:
Carefully add your dry-loaded sample to the top of the silica bed.
Begin elution with the equilibrated mobile phase, collecting fractions and monitoring by TLC or another appropriate method.
Fraction Analysis and Product Isolation:
Analyze the collected fractions to identify those containing your pure product.
Combine the pure fractions and remove the solvent under reduced pressure. Note that triethylamine is relatively volatile and will often co-evaporate.
Workflow: Selecting a Purification Strategy
The following diagram outlines a decision-making workflow for selecting an appropriate purification method for a polar spirocyclic amine.
Caption: Decision workflow for selecting a purification strategy.
References
Kirschner, D. L., et al. (2015). Preparative-scale purification of polar basic compounds by supercritical fluid chromatography. Journal of Chromatography A, 1404, 123-132. [Link]
Loeser, E., & Dela Cruz, M. (2003). Amine Additives in the Eluent for the Purification of Basic Compounds by Preparative Achiral and Chiral Chromatography on Silica Gel. Organic Process Research & Development, 7(1), 67-71. [Link]
Dolan, J. W. (2006). Peak Tailing and What to Do About It. LCGC North America, 24(5), 474-481. [Link]
Optimization
Troubleshooting cyclization yields in triazaspiro synthesis
Technical Guide: Optimizing Cyclization Yields in Triazaspiro Synthesis Executive Summary: The Triazaspiro Challenge The triazaspiro scaffold—specifically 1,3,8-triazaspiro[4.5]decane and 1,4,8-triazaspiro[4.5]decane —is...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Guide: Optimizing Cyclization Yields in Triazaspiro Synthesis
Executive Summary: The Triazaspiro Challenge
The triazaspiro scaffold—specifically 1,3,8-triazaspiro[4.5]decane and 1,4,8-triazaspiro[4.5]decane —is a privileged structure in medicinal chemistry, serving as the core for NK1 antagonists, opioid receptor agonists, and mPTP inhibitors.
However, the formation of the spiro-ring system is notoriously variable. In my experience supporting scale-up operations, "low yield" in these reactions is rarely a single failure point but a convergence of thermodynamic barriers (incomplete ring closure) and kinetic traps (polymerization or hydrolysis).
This guide moves beyond standard textbook procedures to address the causality of failure, providing self-validating protocols to stabilize your yields.
Diagnostic Workflow: Why is My Yield Low?
Before altering your chemistry, use this decision tree to diagnose the root cause of yield loss.
Figure 1: Diagnostic logic for troubleshooting triazaspiro synthesis failures.
This is the most common route but often suffers from variable yields due to the reversibility of the intermediate steps.
The Mechanistic Trap
The reaction proceeds through a cyanohydrin intermediate, followed by the formation of an aminonitrile. The critical failure point is the rearrangement of the 5-imino-oxazolidin-2-one intermediate. If the reaction temperature is too low, this intermediate hydrolyzes rather than rearranging to the hydantoin.
Figure 2: The Bucherer-Bergs reaction pathway highlighting the reversibility trap.
Optimization Protocol (Self-Validating)
Standard conditions (50% EtOH, 60°C) often yield <50%. Use this optimized protocol for difficult substrates.
Stoichiometry: Use a strict ratio of 1.0 eq Ketone : 2.0 eq KCN : 3.0 eq (NH4)2CO3 . Excess carbonate acts as a buffer (pH ~8-9) and prevents cyanide degradation [1].
Solvent Switch: For sterically hindered piperidones, replace EtOH/Water with Acetamide or Propylene Glycol . These allow higher temperatures (100-110°C) without pressure buildup, driving the rearrangement step.
Ultrasonication: Sonication (35-50 kHz) at 60°C can reduce reaction time from 48h to <6h and suppress polymerization side-products [2].
Troubleshooting Table: Bucherer-Bergs
Symptom
Probable Cause
Corrective Action
Dark/Tarred Mixture
Cyanide polymerization due to high pH (>10).
Buffer with excess (NH4)2CO3. Ensure CO2 atmosphere if possible.
Recovered SM
Reversibility of cyanohydrin formation.
Use a sealed tube (pressure) to keep NH3/CO2 concentration high.
Precipitate is Salt
Inorganic salts co-precipitating with product.
Acidify workup to pH 2-3 to dissolve carbonates, then filter the hydantoin.
Deep Dive: Urea/Amide Cyclization
Target: 1,4,8-triazaspiro[4.5]decan-2-one
This route involves condensing N-benzyl-4-piperidone with amino acid amides or ureas. The classic thermal method (toluene reflux with Dean-Stark) is notoriously slow (2-10 days) and prone to decomposition.
The Microwave Breakthrough
Microwave irradiation is the superior method for this scaffold. It overcomes the activation energy barrier for the ring closure that thermal heating often fails to reach efficiently.
Comparative Data: Thermal vs. Microwave
Parameter
Thermal Reflux (Classic)
Microwave Assisted (Optimized)
Reaction Time
24 - 240 hours
10 - 60 minutes
Catalyst
p-TSA (1-5 mol%)
p-TSA (1 mol%) or None
Solvent
Toluene / Xylene
Toluene / DMP (95:5)
Typical Yield
30 - 55%
75 - 92%
Purity (Crude)
Low (requires chromatography)
High (often simple precipitation)
Data derived from comparative studies on spiroimidazolidinone synthesis [3].
Preparation: In a microwave-safe vial, dissolve N-benzyl-4-piperidone (1.0 mmol) and the amino acid amide/urea (1.1 mmol) in Toluene (3 mL).
Additive: Add 2,2-dimethoxypropane (DMP) (0.5 mL). Scientific Note: DMP acts as a chemical water scavenger, reacting with water to form acetone and methanol, which are easily vented. This drives the equilibrium forward more effectively than molecular sieves in a closed vessel.
Irradiation: Seal and irradiate at 130-150°C for 20-30 minutes . (Monitor pressure; ensure vial is rated for ~15 bar).
Workup: Cool to RT. The product often precipitates. If not, add diethyl ether to induce crystallization.
FAQ: Common Pitfalls
Q: My product is water-soluble and I lose it during the wash steps.
A: Triazaspiro compounds with free secondary amines are polar. Avoid aqueous extraction. Instead, remove the solvent in vacuo and use trituration (washing the solid with cold ether or EtOAc) to remove impurities. If you must wash, use n-Butanol to extract the product from the aqueous phase.
Q: I see two spots on TLC with similar Rf values.
A: This is likely the diastereomers if your piperidone or urea has chiral centers. However, in Bucherer-Bergs, it can also be the un-rearranged carbamoyl intermediate . Re-subject the mixture to heat (or reflux in HCl) to force the cyclization to the hydantoin.
Q: Can I use CDI (Carbonyldiimidazole) instead of Phosgene?
A: Yes, CDI is safer and effective for cyclizing diamines to ureas. However, CDI is moisture sensitive. Ensure your solvent is anhydrous. If the reaction stalls, add DMAP (10 mol%) as a nucleophilic catalyst to activate the imidazole-carbonyl intermediate [4].
References
Bucherer-Bergs Reaction Optimization: Alfa Chemistry. Experimental Tips for Bucherer-Bergs Reaction.
Ultrasonication Effects: Li, J. J. Name Reactions: Heterocyclic Chemistry. (Contextual citation regarding ultrasound improvements in hydantoin synthesis). See also: Bucherer–Bergs Multicomponent Synthesis of Hydantoins.[1]
Microwave vs Thermal: Microwave-enhanced solid phase synthesis of 1,4,8-triazaspiro[4.5]decan-2-ones.
CDI Cyclization Mechanisms: Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold. (Discusses CDI mediated coupling).
mPTP Inhibitor Synthesis: Design and synthesis of 1,4,8-triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors.
Overcoming steric hindrance in spiro[4.5]decane functionalization
Introduction: The spiro[4.5]decane framework is a privileged three-dimensional scaffold found in numerous natural products and serves as a vital building block in medicinal chemistry.[1][2] Its rigid, well-defined confor...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The spiro[4.5]decane framework is a privileged three-dimensional scaffold found in numerous natural products and serves as a vital building block in medicinal chemistry.[1][2] Its rigid, well-defined conformational structure is highly desirable for designing molecules with precise interactions with biological targets. However, this same rigidity, particularly around the quaternary spirocenter, creates significant steric hindrance. This bulkiness can impede bond formation, reduce reaction rates, and complicate stereochemical control, posing considerable challenges for synthetic chemists.[3]
This guide provides troubleshooting strategies and practical solutions for common issues encountered during the functionalization of spiro[4.5]decanes. We will explore catalyst and ligand selection, reaction condition optimization, and advanced synthetic methodologies to help you navigate the complexities of this unique chemical space.
One of the most frequent challenges is achieving efficient C-H activation or cross-coupling at positions on the spiro[4.5]decane core, especially those adjacent to the spirocyclic carbon. The steric bulk of the opposing ring often shields the target C-H or C-X bond from the catalytic center.
Question: My Palladium-catalyzed Suzuki-Miyaura coupling of a bromo-spiro[4.5]decane is failing or giving abysmal yields. I've tried standard conditions (e.g., Pd(PPh₃)₄, K₂CO₃, Toluene/H₂O). What's going wrong?
Answer: This is a classic case of steric impediment. The tetrakis(triphenylphosphine)palladium(0) catalyst is likely too bulky to efficiently access the sterically congested reaction site. The oxidative addition step, which is often rate-limiting, is significantly slowed by the hindered environment.
Solutions & Scientific Rationale:
Switch to Modern Biarylphosphine Ligands: The key is to use a ligand that is both bulky enough to promote the bond-forming reductive elimination step and electron-rich enough to facilitate the initial oxidative addition.
Rationale: Ligands like those developed by Buchwald (e.g., SPhos, XPhos) or ylide-based phosphines (YPhos) create a more active and sterically accessible catalytic species.[4] Their large cone angles can help overcome the high activation barrier at hindered sites.[5][6] Nickel-based catalyst systems with specialized ancillary ligands have also shown superior reactivity for hindered couplings.[7][8]
Actionable Protocol: Screen a panel of modern ligands. A typical starting point would be to use a pre-catalyst like [Pd(cinnamyl)Cl]₂ with SPhos.
Employ a Catellani-Type Reaction Strategy: For certain substrates, a palladium/norbornene co-catalyzed reaction can functionalize a C-H bond ortho to a directing group, followed by further annulation to build complexity around the spiro core.[9][10]
Rationale: This approach circumvents the need for a pre-installed halide. The norbornene mediator helps to bring the catalyst into proximity with the target C-H bond, overcoming local steric effects.[9]
Optimize Base and Solvent: The choice of base is critical. A bulkier, non-nucleophilic base like K₃PO₄ or Cs₂CO₃ can be more effective than smaller bases, as it can better facilitate the transmetalation step without coordinating too strongly to the metal center. Aprotic polar solvents like dioxane or THF can also improve solubility and reaction rates.
Below is a decision-making workflow to guide your experimental approach.
Caption: Troubleshooting flowchart for low-yielding cross-coupling reactions.
Troubleshooting Guide 2: Poor Diastereoselectivity in Additions to Carbonyls
Functionalizing a ketone or aldehyde on one of the spiro[4.5]decane rings often leads to mixtures of diastereomers. The rigid conformation of the adjacent ring dictates the facial selectivity of the incoming nucleophile, but predicting and controlling this can be difficult.
Question: The reduction of my spiro[4.5]decan-6-one with NaBH₄ gives a nearly 1:1 mixture of diastereomeric alcohols. How can I improve the selectivity?
Answer: Standard reducing agents like sodium borohydride are often too small to be influenced significantly by the steric environment of the spirocycle. To achieve high diastereoselectivity, you need a reagent that is sterically demanding itself, allowing it to differentiate between the two faces of the carbonyl.
Solutions & Scientific Rationale:
Use Bulky Hydride Reagents: Employing sterically hindered reducing agents is the most direct approach.
Rationale: Reagents like Lithium tri-sec-butylborohydride (L-Selectride®) or Potassium tri-sec-butylborohydride (K-Selectride®) have large steric profiles. They will preferentially attack the carbonyl from the less hindered face, leading to a single major diastereomer. The choice between L- and K-Selectride can sometimes influence selectivity based on the cation's coordinating ability.
Actionable Protocol: Perform the reduction at low temperatures (e.g., -78 °C) in an ethereal solvent like THF using 1.1-1.5 equivalents of L-Selectride.
Substrate-Directed Control: If the substrate contains a nearby hydroxyl or other coordinating group, you can use a reagent that coordinates to this group, directing the hydride delivery from a specific face.
Rationale: Reagents like tetramethylammonium triacetoxyborohydride can engage in intramolecular delivery directed by a nearby functional group, leading to high levels of selectivity that might be opposite to what is predicted by sterics alone.
Enzymatic or Organocatalytic Methods: For enantioselective constructions or high diastereoselectivity, modern catalytic methods are powerful tools.
Rationale: Organocatalysis, for instance using chiral phosphoric acids, can create a highly organized chiral environment around the reaction center, enabling excellent stereocontrol in cycloadditions and other transformations to build the spiro[4.5]decane core with high selectivity.[11][12]
Comparative Data: Reagent Choice for Ketone Reduction
Reagent
Typical Conditions
Common Diastereomeric Ratio (d.r.)
Rationale
NaBH₄
MeOH, 0 °C to rt
1:1 to 3:1
Small, unselective reagent.
LiAlH₄
THF, 0 °C
2:1 to 5:1
More reactive, slightly more selective than NaBH₄.
L-Selectride®
THF, -78 °C
>10:1
Highly sterically demanding, attacks from the least hindered face.
K-Selectride®
THF, -78 °C
>10:1
Similar to L-Selectride, may offer slightly different selectivity.
Frequently Asked Questions (FAQs)
Q1: What are the best strategies for functionalizing the quaternary spirocenter itself?
A1: Direct functionalization of the spirocenter is exceptionally challenging due to it being a neopentyl-like, non-activated quaternary carbon.[3] Strategies typically involve ring-opening/ring-closing cascades or rearrangements. Catalytic enantioselective methods that construct the spiro quaternary carbon stereocenter from prochiral precursors are often the most effective approach.[13][14] This can involve palladium-catalyzed allylic alkylation followed by a ring-closing metathesis (RCM) sequence, for example.[15]
Q2: Can computational chemistry help predict steric hindrance issues?
A2: Absolutely. Computational tools are invaluable for this purpose.[16] Density Functional Theory (DFT) calculations can be used to model transition states and predict the activation energy barriers for different reaction pathways, providing insight into which positions are sterically accessible.[17] Furthermore, quantitative models of steric effects, such as those using Sterimol parameters, can help in rationally selecting ligands or catalysts by correlating their structural parameters with reaction outcomes.[18]
Q3: My spiro[4.5]decane intermediate is poorly soluble. How can I improve reaction efficiency?
A3: Poor solubility is common with rigid, nonpolar scaffolds. First, screen a wider range of solvents, including more polar aprotic options like DMF or NMP, and consider higher reaction temperatures. If solubility remains an issue, you may need to redesign the synthesis to carry solubilizing groups (e.g., long alkyl chains, protected polar groups) through the sequence, which can be removed at a later stage.
Example Experimental Protocol: Diastereoselective Reduction of a Spiro[4.5]decanone
This protocol is a representative example for the diastereoselective reduction of a sterically hindered ketone using L-Selectride®.
Reaction: Reduction of 1-methylspiro[4.5]decan-6-one to (1R,5S,6S)-1-methylspiro[4.5]decan-6-ol
Preparation: To a flame-dried 100 mL round-bottom flask under a nitrogen atmosphere, add the spiro[4.5]decanone substrate (1.0 g, 5.55 mmol).
Dissolution: Add 25 mL of anhydrous tetrahydrofuran (THF) and stir until the substrate is fully dissolved.
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
Reagent Addition: Slowly add L-Selectride® (1.0 M solution in THF, 6.1 mL, 6.1 mmol, 1.1 equiv) dropwise via syringe over 15 minutes. The solution may become viscous.
Reaction Monitoring: Stir the reaction at -78 °C for 3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
Quenching: Slowly and carefully quench the reaction at -78 °C by the dropwise addition of 10 mL of saturated aqueous sodium bicarbonate (NaHCO₃) solution.
Workup: Allow the mixture to warm to room temperature. Add 20 mL of 30% hydrogen peroxide solution carefully to oxidize the residual boranes (Caution: exothermic). Stir for 1 hour.
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired diastereomer of the alcohol.
Reaction Visualization
The diagram below illustrates the selective attack of the bulky hydride reagent.
Caption: Steric approach control in the reduction of a spiro[4.5]decanone.
References
Diastereoselective Synthesis of 2-Amino-spiro[4.5]decane-6-ones Through Synergistic Photocatalysis and Organocatalysis for [3 + 2] Cycloaddition of Cyclopropylamines with Olefins. (n.d.). MDPI. Retrieved February 15, 2026, from [Link]
Catalytic Enantioselective Construction of Spiro Quaternary Carbon Stereocenters. (2019). ACS Catalysis, 9(3), 1820-1882. Retrieved February 15, 2026, from [Link]
Accessing Carbon, Boron and Germanium Spiro Stereocenters in a Unified Catalytic Enantioselective Approach. (2024). ChemRxiv. Retrieved February 15, 2026, from [Link]
Catalytic Enantioselective Construction of Spiro Quaternary Carbon Stereocenters. (2019). ResearchGate. Retrieved February 15, 2026, from [Link]
Highly Selective and Catalytic Generation of Acyclic Quaternary Carbon Stereocenters via Functionalization of 1,3-Dienes with CO2. (2019). Journal of the American Chemical Society, 141(46), 18825-18835. Retrieved February 15, 2026, from [Link]
Asymmetric Synthesis of All-Carbon Quaternary Spirocycles via a Catalytic Enantioselective Allylic Alkylation Strategy. (2017). Tetrahedron, 73(29), 4164-4167. Retrieved February 15, 2026, from [Link]
Diastereoselective Synthesis of 2-Amino-spiro[4.5]decane-6-ones Through Synergistic Photocatalysis and Organocatalysis for [3 + 2] Cycloaddition of Cyclopropylamines with Olefins. (n.d.). OUCI. Retrieved February 15, 2026, from [Link]
Rational Ligand Design for the Arylation of Hindered Primary Amines Guided by Reaction Progress Kinetic Analysis. (2015). Journal of the American Chemical Society, 137(7), 2482-2485. Retrieved February 15, 2026, from [Link]
Computational Chemistry. (n.d.). SpiroChem. Retrieved February 15, 2026, from [Link]
Stereoselective strategies to access spirotetronate natural products. (2024). Comptes Rendus de l'Académie des Sciences. Retrieved February 15, 2026, from [Link]
Highly Chemoselective Construction of Spiro[14][19]decane-Embedded Polycyclic Scaffolds by a Palladium/Norbornene-Catalyzed C-H Activation/Arene Dearomatization Reaction. (2018). Organic Letters, 20(23), 7731-7734. Retrieved February 15, 2026, from [Link]
Short Total Synthesis of the Spiro[4.5]decane Sesquiterpene (-)-Gleenol. (2011). ResearchGate. Retrieved February 15, 2026, from [Link]
STUDIES ON SUZUKI COUPLING REACTIONS OF LARGE STERICALLY HINDERED SUBSTRATES. (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]
Ligand design overcomes bottlenecks in Ni(I)-catalyzed C(sp²)–heteroatom couplings. (2023). ChemRxiv. Retrieved February 15, 2026, from [Link]
Highly Chemoselective Construction of Spiro[14][19]decane-Embedded Polycyclic Scaffolds by a Palladium/Norbornene-Catalyzed C–H Activation/Arene Dearomatization Reaction. (2018). Figshare. Retrieved February 15, 2026, from [Link]
Highly Chemoselective Construction of Spiro[14][19]decane-Embedded Polycyclic Scaffolds by a Palladium/Norbornene-Catalyze… (n.d.). OUCI. Retrieved February 15, 2026, from [Link]
Next-generation ligands for complex coupling challenges. (2022). Chemistry World. Retrieved February 15, 2026, from [Link]
Design and Synthesis of Fsp3-Enriched Spirocyclic-Based Biological Screening Compound Arrays via DOS Strategies and Their NNMT Inhibition Profiling. (2022). ChemMedChem, 17(24), e202200394. Retrieved February 15, 2026, from [Link]
Advances in Nickel-Catalyzed C–O Cross-Coupling Reactions Enabled by Ancillary Ligand Design. (2022). DalSpace. Retrieved February 15, 2026, from [Link]
Steric effect: a quantitative description from density functional theory. (2007). The Journal of Chemical Physics, 126(24), 244103. Retrieved February 15, 2026, from [Link]
Understanding Steric Hindrance: The Key to Advanced Ether Synthesis. (2026). Oreate AI Blog. Retrieved February 15, 2026, from [Link]
How to overcome Steric Hindrance? (2019). ResearchGate. Retrieved February 15, 2026, from [Link]
Stereoselective strategies to access spirotetronate natural products. (2024). Comptes Rendus. Chimie. Retrieved February 15, 2026, from [Link]
Computational workflow for steric assessment using the electric field-derived size. (2023). ResearchGate. Retrieved February 15, 2026, from [Link]
Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and spiro[3.3]heptanes. (2022). Chemical Communications, 58(88), 12267-12284. Retrieved February 15, 2026, from [Link]
Studies on spiro[4.5]decanone prolyl hydroxylase domain inhibitors. (2019). MedChemComm, 10(4), 500-504. Retrieved February 15, 2026, from [Link]
Synthesis and characterisation of optically active spiro[4.5]decanes. (1998). Journal of the Chemical Society, Perkin Transactions 1, (23), 3837-3844. Retrieved February 15, 2026, from [Link]
Highly stereoselective construction of spiro[4.5]decanes by SmI(2)-promoted ketyl radical mediated tandem cyclization. (2007). Organic Letters, 9(4), 549-552. Retrieved February 15, 2026, from [Link]
Steric hindrance in the on-surface synthesis of diethynyl-linked anthracene polymers. (2022). Nanoscale, 14(21), 7851-7858. Retrieved February 15, 2026, from [Link]
Green Synthesis of Spiro Compounds with Potential Anticancer Activity through Knoevenagel/Michael/Cyclization Multicomponent Domino Reactions Organocatalyzed by Ionic Liquid and Microwave-Assisted. (n.d.). MDPI. Retrieved February 15, 2026, from [Link]
Minimizing side reactions during acetylation of triazaspiro rings
Technical Support Center: Selective Acetylation of Triazaspiro Scaffolds Topic: Minimizing Side Reactions During Acetylation of 1,3,8-Triazaspiro[4.5]decane Derivatives Document ID: TS-ORG-TZS-004 Last Updated: 2026-02-1...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: Selective Acetylation of Triazaspiro Scaffolds
Topic: Minimizing Side Reactions During Acetylation of 1,3,8-Triazaspiro[4.5]decane Derivatives
Document ID: TS-ORG-TZS-004
Last Updated: 2026-02-16[1]
Executive Summary & Mechanistic Insight
The acetylation of 1,3,8-triazaspiro[4.5]decane (specifically the 2,4-dione derivatives common in GPCR ligand synthesis) presents a classic chemoselectivity challenge.[1] The scaffold contains three nitrogen atoms with distinct electronic environments:
N-8 (Piperidine Nitrogen): A secondary aliphatic amine. It is basic (pKa of conjugate acid
10–11) and highly nucleophilic. This is the target.
N-1 & N-3 (Hydantoin/Imide Nitrogens): These are part of a urea/imide system. They are non-nucleophilic in their neutral state but become nucleophilic if deprotonated (pKa
9.1).
The Core Problem:
While N-8 is the kinetic target, side reactions occur due to over-activation . The use of aggressive acylating agents (Acetyl Chloride) or inappropriate bases (strong inorganic bases or excessive TEA) can lead to:
Bis-acetylation: Acylation at N-1 or N-3 after N-8 is protected.[1]
O-Acetylation: Reaction at the carbonyl oxygens (imidate formation) under forcing conditions.
Ring Opening: Acid-catalyzed hydrolysis of the spiro-hydantoin ring if HCl byproducts are not scavenged efficiently.
Validated Experimental Protocol
This protocol is designed to maximize N-8 selectivity by exploiting the nucleophilicity gap between the piperidine amine and the hydantoin amides.
Solvent: Dichloromethane (DCM) or DMF (if solubility is poor).
Step-by-Step Workflow:
Dissolution: Dissolve the triazaspiro substrate in anhydrous DCM (0.1 M concentration). If the substrate contains polar side chains and is insoluble, use dry DMF.
Base Addition: Add DIPEA (1.2 equiv) and cool the mixture to 0°C under nitrogen.
Why DIPEA? It is sterically hindered and less likely to act as a nucleophilic catalyst or deprotonate the sterically crowded N-1 position compared to smaller bases.
Acylation: Add Acetic Anhydride (1.05 equiv) dropwise over 10 minutes.
Why
? It is "softer" than acetyl chloride (). releases HCl, which can transiently protonate N-8 (stalling the reaction) or catalyze ring opening. releases acetic acid, which is milder.[1]
Reaction: Allow to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by TLC/LC-MS.
Quench: Add saturated aqueous
. Stir for 15 minutes to hydrolyze excess anhydride.
Workup: Extract with DCM. Wash organic layer with brine.[2] Dry over
.
Troubleshooting Guide (Symptom-Based)
Issue 1: Bis-Acetylation (Product Mass + 42 Da)
Diagnosis: The reaction is modifying N-1 or N-3 in addition to N-8.[1] This often happens if the reaction pH is too high or the reagent is too aggressive.
Corrective Action:
Switch Reagent: If using Acetyl Chloride, switch to Acetic Anhydride.[1]
is too electrophilic and will attack the amide nitrogens.
Reduce Base: If using >2 equiv of base, reduce to 1.1–1.2 equiv. Excess base shifts the equilibrium of the hydantoin N-H towards its anionic (nucleophilic) form.
Control Temperature: Maintain 0°C for the entire duration. Do not warm to RT.
Issue 2: Incomplete Conversion (Starting Material Remains)
Diagnosis: The N-8 amine is likely protonated (inactive) or sterically hindered.
Corrective Action:
Solvent Check: In DCM, the ammonium salt might precipitate, stopping the reaction.[1] Switch to a more polar solvent like DMF or NMP to keep the intermediate in solution.
is more reactive and generates HCl. You must use a stoichiometric excess of base (at least 2.0 equiv relative to ) to scavenge the acid immediately. If you observe ring opening, switch to Acetic Anhydride.[1]
Q2: I accidentally made the bis-acetylated product (N-8 and N-1). Can I save it?
Answer: Often, yes.[1] The acetyl group on the hydantoin nitrogen (N-1/N-3) is essentially an imide and is much more labile (hydrolytically unstable) than the N-8 amide. Stirring the crude mixture in methanol with a catalytic amount of
or aqueous ammonia for 30 minutes often selectively cleaves the N-1/N-3 acetyl group while leaving the desired N-8 acetyl group intact.
Q3: How do I remove unreacted triazaspiro starting material?
Answer: The starting material contains a basic secondary amine. The product is a neutral amide. You can purify by acid wash :
Dissolve crude in EtOAc.
Wash with 1M HCl (or Citric Acid).
The unreacted starting material will protonate and move to the aqueous layer.
The acetylated product remains in the organic layer.
(Note: Ensure the acid wash is brief and cold to prevent spiro-ring hydrolysis).
Data Summary: Reagent Selectivity Profile
Reagent
Reactivity
Selectivity (N-8 vs N-1)
Risk of Ring Opening
Recommended For
Acetic Anhydride
Moderate
High
Low
Standard Protocol
Acetyl Chloride
High
Low (Risk of bis-acylation)
High (HCl generation)
Sterically hindered amines
N-Acetylimidazole
Low
Very High
Negligible
Highly sensitive substrates
References
1,3,8-Triazaspiro[4.5]decane Derivatives Inhibit Permeability Transition Pores. International Journal of Molecular Sciences, 2023.[1][3] [3]
Identification of 1,3,8-Triazaspiro[4.5]Decane-2,4-Dione Derivatives as a Novel δ Opioid Receptor-Selective Agonist Chemotype. Frontiers in Pharmacology, 2022.[1]
CN110818712A - 1-Methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione and its synthetic method. Google Patents.[1]
Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines. National Institutes of Health (PMC).
Author: BenchChem Technical Support Team. Date: February 2026
Status: Operational
Ticket Type: Technical Guide & Troubleshooting
Assigned Specialist: Dr. A. Vance, Senior Application Scientist
Subject: Stabilization, Handling, and Recovery of Deliquescent Spirocyclic Scaffolds
Introduction: The "Wet Salt" Paradox
Spirocyclic amines (e.g., spiro[3.3]heptanes, azaspiro[4.5]decanes) are prized in medicinal chemistry for their high fraction of saturated carbon (
) and structural rigidity, which often improve metabolic stability and target selectivity compared to flat aromatic systems.[1]
The Problem: While the spirocyclic free base is often lipophilic, converting it to a salt (to improve solubility) frequently results in a hygroscopic or deliquescent solid. This occurs because the rigid, bulky spiro-scaffold disrupts efficient crystal packing. When the lattice energy is low, the energetic cost for water molecules to penetrate the crystal lattice is minimal. The salt avidly absorbs atmospheric moisture to form a hydrate or, in severe cases, dissolves in its own sorbed water (deliquescence).
This guide provides field-proven protocols to handle, weigh, and rescue these valuable compounds.
Module 1: Emergency Rescue – "My Solid Turned into Oil"
Issue: You opened a vial of a spirocyclic HCl salt, and within minutes, the free-flowing powder turned into a sticky gum or oil.
Diagnosis: Deliquescence due to rapid moisture sorption.
Solution: Do not heat directly. Use azeotropic drying or lyophilization.
Protocol A: Azeotropic Drying (The "Rotovap" Method)
Best for: Rapid recovery of <500 mg samples.
Dissolve: Add Methanol (MeOH) to the oily residue until fully dissolved.
Mechanism:[2][3][4][5] Toluene forms a low-boiling azeotrope with water and methanol, carrying moisture out of the system.
Evaporate: Concentrate on a rotary evaporator.
Crucial Step: As the volume decreases, the solution will turn cloudy. Do not stop. Continue until a solid film forms.
Chase: Add pure Toluene and evaporate again (2x) to remove residual MeOH.
Final Dry: Place under high vacuum (<0.1 mbar) for 12 hours.
Protocol B: Lyophilization (The "Fluffy Cake" Method)
Best for: Final compounds requiring precise stoichiometry.
Dissolve: Dissolve the oil in t-Butanol (TBA) / Water (4:1 v/v) .
Why TBA? TBA freezes at 25°C and sublimes easily. It prevents the "puffing" or "melt-back" often seen with pure water lyophilization of amine salts.
Freeze: Flash freeze in liquid nitrogen or a dry ice/acetone bath.
Sublime: Lyophilize for 24–48 hours.
Result: You will obtain a fluffy, electrostatic amorphous solid.
Warning: This solid is metastable and highly hygroscopic. Transfer immediately to a desiccator or glovebox.
Module 2: Precision Dosing – Weighing by Difference
Issue: "The mass reading keeps increasing while I weigh the sample."
Cause: The sample is absorbing water weight in real-time.
Solution: Never weigh hygroscopic solids directly into a destination flask. Use the Weighing by Difference technique.
The Protocol
Prepare: Dry a glass weighing bottle and cap in an oven; cool in a desiccator.
Load: Add approx. 1.5x the required amount of salt to the weighing bottle. Cap immediately.
Initial Weigh (
): Place the capped bottle on the analytical balance. Record mass.
Transfer:
Take the bottle to your reaction vessel.
Uncap and quickly tap a small amount of solid into the vessel.
Recap immediately.
Final Weigh (
): Return the capped bottle to the balance. Record mass.
Calculate:
Note: If
is insufficient, repeat steps 4-6. Do not try to return solid to the bottle.
Decision Logic: Weighing Strategy
Figure 1: Decision matrix for handling hygroscopic solids based on severity of moisture uptake.
Module 3: Prevention – Salt Selection Strategy
Issue: "I need to scale up, but the HCl salt is impossible to handle."
Root Cause: The Chloride ion (
) is small and charge-dense. In rigid spirocyclic systems, this often leads to "channel hydrates" where water easily enters the crystal lattice.
Solution: Switch to a counter-ion that matches the lipophilicity and bulk of the spiro-scaffold.
Recommended Counter-ions for Spirocycles
Salt Type
Hygroscopicity Risk
Lattice Stability
Notes
Hydrochloride (HCl)
High
Low to Moderate
Default choice, but often forms hydrates. Avoid for scale-up if deliquescent.
Tosylate (p-TsOH)
Low
High
The aromatic ring of Tosylate π-stacks or packs well with lipophilic spiro-scaffolds.
Fumarate
Low
Moderate
Excellent for forming H-bond networks that stabilize the lattice.
Oxalate
Moderate
High
Good crystallinity, but toxicity limits pharmaceutical utility.
Strategic Selection Pathway
Figure 2: Salt selection logic to maximize lattice energy and minimize hygroscopicity.
Module 4: Storage & Stability
Question: "Is Parafilm enough?"
Answer:No. Parafilm is permeable to water vapor over time.
Storage Hierarchy
Gold Standard: Glovebox under Argon (
ppm, ppm).
Silver Standard: Desiccator cabinet with active silica gel or
.
Tip: Use a vacuum desiccator. Pull vacuum, then backfill with Nitrogen.
Bronze Standard: Vial sealed with electrical tape (vinyl), placed inside a secondary jar containing Drierite™.
Data: Desiccant Efficiency
Residual water vapor capacity at 25°C
Desiccant
Residual Water (mg/L air)
Regeneration Temp
(Phosphorus Pentoxide)
0.00002
N/A (One-time use)
Molecular Sieves (4Å)
0.001
250°C
Silica Gel
0.030
120°C
(Fused)
0.36
200°C
Recommendation: For spirocyclic amine salts, use
or Molecular Sieves in the secondary container. Silica gel is often insufficient for highly deliquescent salts.
References
FDA/USP Guidelines. General Chapter <1251> Weighing on an Analytical Balance. U.S. Pharmacopeia. Link
Serajuddin, A. T. (2007). Salt formation to improve drug solubility.[6][7][8] Advanced Drug Delivery Reviews. Link
Wermuth, C. G., & Stahl, P. H. (Eds.). (2002). Handbook of Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH. Link
Cheng, S., et al. (2016). Lyophilization of hygroscopic compounds: Process design and optimization. Pharmaceutical Research.[7][8] Link
Sirois, L. E., et al. (2019). Spirocyclic scaffolds in medicinal chemistry: Properties and applications. Journal of Medicinal Chemistry.[9] Link
A Senior Application Scientist's Guide to the Mass Spectrometry Fragmentation of Triazaspiro Compounds
Introduction: The Structural Challenge of Triazaspiro Compounds in Drug Discovery Triazaspiro compounds, a class of heterocyclic molecules featuring a spirocyclic core with three nitrogen atoms, represent a scaffold of s...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Structural Challenge of Triazaspiro Compounds in Drug Discovery
Triazaspiro compounds, a class of heterocyclic molecules featuring a spirocyclic core with three nitrogen atoms, represent a scaffold of significant interest in modern medicinal chemistry. Their rigid, three-dimensional architecture offers a unique vector in chemical space, enabling novel interactions with biological targets. However, this structural complexity presents a considerable analytical challenge. Unambiguous characterization is paramount, and mass spectrometry (MS) stands as a cornerstone technology for this purpose.[1] Mass spectrometry's ability to provide precise molecular weight information and detailed structural insights through fragmentation analysis makes it an indispensable tool throughout the drug development pipeline, from hit identification to metabolite profiling.[2][3]
This guide provides an in-depth exploration of the fragmentation patterns of triazaspiro compounds under electrospray ionization (ESI) tandem mass spectrometry (MS/MS) conditions. We will dissect the core fragmentation pathways, compare them against alternative structures, and provide a robust experimental framework for researchers.
Part 1: Fundamental Principles of Triazaspiro Compound Analysis by ESI-MS/MS
For polar, basic molecules like triazaspiro compounds, Electrospray Ionization (ESI) is the premier ionization technique. The multiple nitrogen atoms readily accept a proton, typically forming an abundant protonated molecule, [M+H]⁺, in the positive ion mode.[4] This ion serves as the precursor for subsequent fragmentation analysis.
Fragmentation is most commonly achieved through Collision-Induced Dissociation (CID), where the precursor ion is accelerated and collided with an inert gas (e.g., argon or nitrogen). This collision imparts internal energy, leading to the cleavage of the weakest bonds and the formation of characteristic product ions.[5][6] The resulting fragmentation pattern is a fingerprint of the molecule's structure.
Part 2: Core Fragmentation Pathways of the Triazaspiro Scaffold
While specific fragmentation patterns are influenced by the nature and position of substituents, the triazaspiro core dictates several predictable cleavage pathways. These are driven by the inherent properties of the molecule: the charge localization on nitrogen atoms, the ring strain associated with the spirocenter, and the stability of the resulting fragment ions.
Let's consider a generic triazaspiro[X.Y]alkane scaffold for our analysis.
Key Proposed Fragmentation Pathways:
Spiro Ring Cleavage: The spirocyclic junction is a point of high steric strain. Following protonation, cleavage of the C-C bond at the spirocenter is a highly probable event. This initial ring-opening can trigger a cascade of subsequent fragmentations.
α-Cleavage Adjacent to Nitrogen: A canonical fragmentation mechanism for amines and N-heterocycles is the cleavage of a carbon-carbon bond adjacent to a nitrogen atom.[7][8] The lone pair on the nitrogen stabilizes the resulting carbocation. In a triazaspiro system, this can occur in multiple rings, leading to characteristic neutral losses.
Ring Contraction/Rearrangement: The energetic instability of the initial molecular ion can lead to complex rearrangements.[9] One common pathway involves the expulsion of a small neutral molecule (e.g., ethylene, cyclopropane) from one of the rings, resulting in a more stable, contracted ring system.
Loss of Substituents: Cleavage of bonds connecting substituents to the heterocyclic core is a common and easily interpretable fragmentation. The mass difference between the precursor ion and the fragment ion directly corresponds to the mass of the lost substituent group.
Retro-Diels-Alder (RDA) Reaction: If one of the rings in the triazaspiro system contains a degree of unsaturation (e.g., a cyclohexene ring), an RDA reaction can occur.[10] This is a concerted process that cleaves two bonds in the ring, resulting in two new stable neutral and charged species.
The following diagram illustrates these potential fragmentation pathways on a generic triazaspiro scaffold.
Caption: Key fragmentation pathways for a generic triazaspiro compound.
Part 3: Comparative Fragmentation Analysis
To truly understand the unique fragmentation signature of a triazaspiro compound, it is essential to compare it with structurally related alternatives.
Comparison 1: Triazaspiro vs. Non-Spirocyclic Isomer
A non-spirocyclic isomer, such as a fused-ring or a simple substituted monocyclic system with the same elemental formula, will lack the spirocenter. This has a profound impact on the fragmentation pattern.
Feature
Triazaspiro Compound
Non-Spirocyclic Isomer
Rationale
Molecular Ion [M+H]⁺
Same m/z
Same m/z
Isomers have the same mass.
Spiro-related Fragments
Present and often abundant
Absent
The absence of a spirocenter precludes this fragmentation pathway.
Ring Cleavage Energy
Potentially lower due to ring strain
Generally higher
Fused or separate rings can be more stable than strained spirocycles.
Overall Complexity
Higher; more fragmentation pathways possible
Lower; fragmentation dominated by α-cleavage and substituent loss
The spiro-junction introduces additional, unique cleavage points.
Comparison 2: Triazaspiro vs. Other N-Heterocyclic Alkaloids
Many natural alkaloids contain nitrogen heterocyclic rings. While they share some fragmentation characteristics, the spiro nature is a key differentiator.
Dominated by cleavage of substituents on the rigid core
The fused core of protoberberines is very stable and does not readily fragment.[4][10]
RDA Reactions
Possible if rings are unsaturated
Common due to the inherent cyclohexadiene moiety
The structure of many alkaloids is conducive to RDA fragmentation.[10]
Part 4: Experimental Protocol for LC-MS/MS Analysis
This section provides a self-validating, step-by-step protocol for analyzing a novel triazaspiro compound. The causality behind each choice is explained to ensure adaptability.
Objective:
To develop a robust LC-MS/MS method for the characterization and quantification of a novel triazaspiro compound (Compound X).
Sample and Standard Preparation
Rationale: Accurate concentration and clean matrix are crucial for reproducible ionization.
Protocol:
Prepare a 1 mg/mL stock solution of Compound X in DMSO.
Create a working solution of 10 µg/mL by diluting the stock solution in a 50:50 mixture of acetonitrile and water.
Prepare a series of calibration standards (e.g., 1, 5, 10, 50, 100 ng/mL) from the working solution to assess linearity and sensitivity.
Liquid Chromatography (LC) Method
Rationale: Chromatographic separation is essential to remove matrix interferences and separate isomers before MS analysis. A reversed-phase C18 column is a versatile starting point for moderately polar compounds. Formic acid is added to the mobile phase to promote protonation of the analyte, enhancing ESI efficiency.[11]
Protocol:
LC System: Agilent 1290 Infinity II or equivalent.
Column: Agilent ZORBAX RRHD Eclipse Plus C18, 2.1 x 50 mm, 1.8 µm.
Mobile Phase A: 0.1% Formic Acid in Water.
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
Gradient:
0-0.5 min: 5% B
0.5-4.0 min: 5% to 95% B
4.0-5.0 min: Hold at 95% B
5.0-5.1 min: 95% to 5% B
5.1-6.0 min: Hold at 5% B (re-equilibration)
Flow Rate: 0.4 mL/min.
Column Temperature: 40 °C.
Injection Volume: 2 µL.
Mass Spectrometry (MS) Method
Rationale: A high-resolution mass spectrometer (Q-TOF) is ideal for initial characterization to obtain accurate mass measurements. A triple quadrupole (QqQ) is used for sensitive quantification via Multiple Reaction Monitoring (MRM).[11][12]
Protocol:
MS System: Agilent 6546 Q-TOF or Sciex 7500 QTRAP.
Ionization Mode: ESI, Positive.
Capillary Voltage: +3500 V.
Gas Temperature: 325 °C.
Drying Gas Flow: 10 L/min.
Nebulizer Pressure: 40 psi.
Full Scan (Q-TOF):
Mass Range: m/z 100-1000.
Acquisition Rate: 2 spectra/s.
MS/MS (Product Ion Scan):
Select the [M+H]⁺ ion of Compound X as the precursor.
Perform CID by ramping the collision energy (e.g., 10, 20, 40 eV) to observe the full fragmentation pattern.
MRM (QqQ):
Based on the most abundant and specific fragments from the product ion scan, select at least two MRM transitions for quantification and confirmation.
Data Analysis and Validation
Rationale: A self-validating protocol requires confirming the identity and purity of the analyte.
Protocol:
Confirm the accurate mass of the precursor ion ([M+H]⁺) is within 5 ppm of the theoretical mass.
Propose structures for the major fragment ions observed in the MS/MS spectrum.
Check for co-eluting impurities.
For quantitative methods, ensure the calibration curve has a correlation coefficient (r²) > 0.99.[13]
The following diagram outlines this experimental workflow.
Caption: A typical workflow for analyzing triazaspiro compounds via LC-MS/MS.
Conclusion
The mass spectrometric fragmentation of triazaspiro compounds is a complex but decipherable process governed by the principles of charge localization, ring strain, and ion stability. The key diagnostic pathways include cleavage at the spiro-junction and α-cleavage adjacent to the nitrogen atoms. By comparing these patterns to non-spirocyclic isomers and other alkaloid classes, researchers can gain high confidence in their structural assignments. The provided LC-MS/MS protocol offers a robust starting point for the systematic characterization of these medicinally important molecules, empowering drug development professionals to tackle the analytical challenges they present.
References
Mass spectrometry of N-[5,5-dimethyl-2(5H)-thienyliden]amines and N-(1-thiaspiro[4.5 - Arkivoc. Available at: https://www.
Understanding the Role of Mass Spectrometry in Drug Discovery and Development. Novatia. Available at: [Link]
Mass Spectrometry in Small Molecule Drug Development. American Pharmaceutical Review. Available at: [Link]
Mass spectrometry applications for drug discovery and development. Drug Target Review. Available at: [Link]
General Fragmentations of Alkaloids in Electrospray Ionization Tandem Mass Spectrometry. ResearchGate. Available at: [Link]
General Fragmentations of Alkaloids in Electrospray Ionization Tandem Mass Spectrometry. SciSpace. Available at: [Link]
How is Mass Spectrometry Used in Drug Development? - PharmaFeatures. PharmaFeatures. Available at: [Link]
Growing Importance of Mass Spectrometry from Drug Discovery through Commercialization and Life Cycle Management. Coriolis Pharma. Available at: [Link]
Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Available at: [Link]
Heterocyclic ring cleavage upon collision-induced dissociation of deprotonated 3-hydroxy-1,2,5-oxadiazoles (3-hydroxyfurazans). PubMed. Available at: [Link]
FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Chemguide. Available at: [Link]
Key Mass Spectrometry Fragmentation Patterns to Know for Spectroscopy. Fiveable. Available at: [Link]
Mass Spectrometry Fragmentation Patterns – HSC Chemistry. Science Ready. Available at: [Link]
Development of an LC-MS/MS Method for the Assessment of Selected Active Pharmaceuticals and Metabolites in Wastewaters of. CHIMIA. Available at: [Link]
Elucidation of the fragmentation pathways of azaspiracids, using electrospray ionisation, hydrogen/deuterium exchange, and multiple-stage mass spectrometry. PubMed. Available at: [Link]
Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. Royal Society of Chemistry. Available at: [Link]
Comparison of collision-induced dissociation and electron-induced dissociation of phillyrin using FT-ICR MS. SciSpace. Available at: [Link]
Source-Induced Dissociation Vs Collision-Induced Dissociation Fragmentation Behavior of Four Antiviral Drugs in a Liquid Chromatography Ion-Trap Mass Spectrometry. Biomedical Journal of Scientific & Technical Research. Available at: [Link]
Comparison of in-source collision-induced dissociation and beam-type collision-induced dissociation of emerging synthetic drugs. West Virginia University Research Repository. Available at: [Link]
Ion fragmentation of small molecules in mass spectrometry. SlideShare. Available at: [Link]
Development of a sensitive LC-MS/MS method for determination of N-nitrosopiperazine in levocetirizine. Royal Society of Chemistry. Available at: [Link]
Collision-induced dissociation of protonated nanodroplets. University of Victoria. Available at: [Link]
Development of LC/MS techniques for plant and drug metabolism studies. SciSpace. Available at: [Link]
Development and Validation of LC-MS/MS Method for the Determination of 1-Methyl-4-Nitrosopiperazine (MNP) in Multicomponent Products with Rifampicin—Analytical Challenges and Degradation Studies. MDPI. Available at: [Link]
LC-MS/MS Method Development and Validation for Determination of Favipiravir Pure and Tablet Dosage Forms. Turkish Journal of Pharmaceutical Sciences. Available at: [Link]
The Spirocyclic Twist: A Comparative Guide to the Metabolic Stability of Spiro versus Non-Spiro Piperidines
In the landscape of medicinal chemistry, the piperidine ring is a cornerstone, a privileged scaffold found in a vast array of therapeutics. Its favorable physicochemical properties and synthetic tractability have cemente...
Author: BenchChem Technical Support Team. Date: February 2026
In the landscape of medicinal chemistry, the piperidine ring is a cornerstone, a privileged scaffold found in a vast array of therapeutics. Its favorable physicochemical properties and synthetic tractability have cemented its role in drug design. However, like all scaffolds, it is not without its challenges, a principal one being its susceptibility to metabolic degradation. A key strategy that has emerged to mitigate this is the introduction of a spirocyclic center adjacent to the piperidine nitrogen. This guide provides an in-depth comparison of the metabolic stability of spirocyclic piperidines versus their traditional non-spirocyclic counterparts, offering mechanistic insights, supporting experimental data, and detailed protocols for researchers in drug discovery and development.
The Stability Conundrum: Why Piperidine Metabolism Matters
The metabolic fate of a drug candidate is a critical determinant of its pharmacokinetic profile, influencing its half-life, bioavailability, and potential for drug-drug interactions. For piperidine-containing compounds, metabolism is primarily mediated by cytochrome P450 (CYP) enzymes in the liver.[1][2] These enzymes often target the piperidine ring for oxidative metabolism, which can lead to rapid clearance, reduced efficacy, or the formation of undesired metabolites. Common metabolic pathways include N-dealkylation and hydroxylation at the carbon atoms alpha, beta, or gamma to the nitrogen, often proceeding through an iminium ion intermediate.[3] Identifying and blocking these "metabolic soft spots" is a routine but crucial step in lead optimization.
The Spirocyclic Solution: A Hypothesis of Steric Shielding
The introduction of a spiro-fused ring system is a design strategy intended to enhance metabolic stability.[4][5] The core hypothesis rests on the principle of steric hindrance. By replacing a simple substituent or two hydrogens on a carbon adjacent to the piperidine nitrogen with a second ring, a rigid, three-dimensional shield is created. This steric bulk can physically obstruct the approach of bulky CYP enzymes to the vulnerable metabolic sites on the piperidine ring. This forced conformational rigidity not only protects adjacent carbons but can also influence the overall shape of the molecule, potentially improving target engagement and other ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[3]
Below is a conceptual diagram illustrating how a spiro-fusion can sterically hinder CYP450 access to metabolic "soft spots" on a piperidine ring.
Figure 2: HLM Stability Assay Workflow.
Step-by-Step Methodology:
Reagent Preparation:
Prepare a 100 mM potassium phosphate buffer (pH 7.4).
Prepare an NADPH regenerating system solution (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) in the phosphate buffer.
Prepare stock solutions of test compounds (e.g., 10 mM in DMSO) and dilute to an intermediate concentration (e.g., 100 µM) in acetonitrile or another suitable solvent.
Reaction Mixture Assembly:
In a 96-well plate, add phosphate buffer.
Thaw pooled human liver microsomes on ice and dilute to a working concentration (e.g., 1 mg/mL) in cold buffer. Add the diluted microsomes to the wells.
Add the test compound to the wells to achieve a final concentration of, for example, 1 µM. The final DMSO concentration should be kept low (<0.5%).
Pre-incubate the plate at 37°C for 5-10 minutes with shaking.
Initiation and Incubation:
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system to each well.
Incubate the plate at 37°C with consistent shaking (e.g., 100 rpm).
Time-Point Sampling and Quenching:
At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), stop the reaction by transferring an aliquot of the incubation mixture into a separate 96-well plate containing an ice-cold quenching solution (e.g., acetonitrile with an internal standard for analytical quantification).
Sample Processing and Analysis:
Seal the quenching plate and vortex thoroughly to precipitate the microsomal proteins.
Centrifuge the plate at high speed (e.g., 4000 g for 20 minutes at 4°C) to pellet the precipitated protein.
Carefully transfer the supernatant to a new 96-well plate for analysis.
Analyze the samples by LC-MS/MS to determine the concentration of the remaining parent compound at each time point.
Data Analysis:
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
The slope of the linear regression of this plot is the elimination rate constant (k).
Calculate the half-life (t½) using the formula: t½ = 0.693 / k.
Calculate the intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (0.693 / t½) / (microsomal protein concentration in mg/mL).
Hepatocyte Stability Assay
This assay provides a more comprehensive assessment of metabolic stability, as intact hepatocytes contain both Phase I and Phase II enzymes, as well as the necessary cofactors and transporters.
[6][7]
Step-by-Step Methodology:
Hepatocyte Preparation:
Rapidly thaw cryopreserved human hepatocytes in a 37°C water bath.
Transfer the cells to pre-warmed incubation medium (e.g., Williams' Medium E with supplements).
Perform a cell count and viability assessment (e.g., using trypan blue exclusion). Cell viability should typically be >80%.
Dilute the hepatocyte suspension to the desired final cell density (e.g., 0.5 or 1.0 x 10^6 viable cells/mL) in incubation medium.
Assay Setup:
In a 96-well plate, add the hepatocyte suspension to each well.
Prepare working solutions of test compounds in the incubation medium at, for instance, 2x the final concentration.
Pre-incubate the hepatocyte plate at 37°C in a humidified incubator (5% CO2) with gentle shaking for 10-15 minutes.
Initiation and Incubation:
Initiate the assay by adding an equal volume of the pre-warmed test compound working solution to the wells containing the hepatocytes.
Incubate the plate at 37°C, 5% CO2, with continuous gentle shaking.
Time-Point Sampling and Quenching:
At specified time points (e.g., 0, 15, 30, 60, 90, and 120 minutes), collect aliquots from the incubation wells and transfer them to a quenching plate containing ice-cold acetonitrile with an internal standard.
Sample Processing and Analysis:
Follow the same processing and LC-MS/MS analysis steps as described in the HLM assay (steps 5 and 6).
Data Analysis:
The data analysis is similar to the HLM assay. Calculate the half-life (t½) from the disappearance plot.
Calculate intrinsic clearance (CLint) using the formula: CLint (µL/min/10^6 cells) = (0.693 / t½) / (cell density in 10^6 cells/mL).
Conclusion and Field-Proven Insights
The strategic incorporation of spirocyclic scaffolds in place of traditional piperidine rings is a valid and powerful tool in the medicinal chemist's arsenal for modulating metabolic stability. The underlying principle of sterically shielding metabolic soft spots from CYP450 enzymes is mechanistically sound. However, the experimental data clearly demonstrates that this is not a universal panacea. The orientation of the spirocycle, its ring size, and the position of heteroatoms can lead to nuanced and sometimes unexpected metabolic outcomes.
Therefore, the decision to employ a spirocyclic strategy must be part of an iterative, data-driven design-make-test-analyze cycle. High-throughput in vitro assays, such as the HLM and hepatocyte stability protocols detailed here, are indispensable for rapidly generating the data needed to guide these decisions. By combining sound mechanistic principles with rigorous experimental validation, researchers can effectively leverage the "spirocyclic twist" to design drug candidates with optimized pharmacokinetic profiles, ultimately increasing their probability of success in the clinic.
References
Kirichok, A., Tkachuk, H., Kozyriev, Y., et al. (2023). Bicyclic Bioisosteres of Piperidine: Version 2.0. ChemRxiv. [Link]
Taylor & Francis Online. (2024). Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts? Pharmaceutical Development and Technology. [Link]
Wiley Online Library. (2023). 1‐Azaspiro[3.3]heptane as a Bioisostere of Piperidine. Angewandte Chemie International Edition. [Link]
MDPI. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules. [Link]
ChemRxiv. (2025). Replacement of a piperidine ring with aza-spirocycles reduces cardiotoxicity of a local anesthetic. [Link]
ChemRxiv. (2024). Exploring Synthetic Routes to 6-Functionalized 4-Azaspiro[2.3]hexanes. [Link]
ResearchGate. (2016). Structural Modifications of Drug Candidates: How Useful Are They in Improving Metabolic Stability of New Drugs? Part I. [Link]
PubMed. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. [Link]
ResearchGate. (n.d.). 2-azaspiro[3.3]heptane as bioisoster of piperidine. [Link]
ACS Publications. (2026). Discovery of Spiro[chromane-2,4′-piperidine] Derivatives as Irreversible Inhibitors of SARS-CoV-2 Papain-like Protease. Journal of Medicinal Chemistry. [Link]
National Institutes of Health. (2017). Structure–metabolism-relationships in the microsomal clearance of piperazin-1-ylpyridazines. MedChemComm. [Link]
ACS Publications. (2011). Expanding the Azaspiro[3.3]heptane Family: Synthesis of Novel Highly Functionalized Building Blocks. Organic Letters. [Link]
ResearchGate. (2025). (PDF) Spiro heterocycles bearing piperidine moiety as potential scaffold for antileishmanial activity: synthesis, biological evaluation, and in silico studies. [Link]
ChemRxiv. (n.d.). Replacement of a piperidine ring with aza-spirocycles reduces cardiotoxicity of a local anesthetic. [Link]
ChemRxiv. (2023). Spiro[3.3]heptane as a Non-collinear Benzene Bioisostere. [Link]
ResearchGate. (n.d.). Bioisosteres of piperidine: a) common, 2‐azaspiro[3.3]heptane; b) a new generation, 1‐azaspiro[3.3]heptane (this study). [Link]
PubMed. (2014). Synthesis and evaluation of a 18F-labeled spirocyclic piperidine derivative as promising σ1 receptor imaging agent. Bioorganic & Medicinal Chemistry. [Link]
National Institutes of Health. (n.d.). Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist. ACS Medicinal Chemistry Letters. [Link]
PubMed. (2012). Thiophene bioisosteres of spirocyclic σ receptor ligands: relationships between substitution pattern and σ receptor affinity. Journal of Medicinal Chemistry. [Link]
PubMed. (2008). Thiophene bioisosteres of spirocyclic sigma receptor ligands. 1. N-substituted spiro[piperidine-4,4'-thieno[3,2-c]pyrans]. Journal of Medicinal Chemistry. [Link]
ChemRxiv. (2023). Bicyclic Bioisosteres of Piperidine: Version 2.0. [Link]
ResearchGate. (2026). (PDF) Bicyclic Bioisosteres of Piperidine: Version 2.0. [Link]
A Comparative Guide to HPLC Method Validation for Spirocyclic Building Blocks: Navigating Three-Dimensional Chemical Space
Introduction: The Spirocyclic Challenge in Pharmaceutical Analysis Spirocyclic building blocks, with their unique three-dimensional and rigid architectures, are increasingly incorporated into modern drug candidates to ex...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Spirocyclic Challenge in Pharmaceutical Analysis
Spirocyclic building blocks, with their unique three-dimensional and rigid architectures, are increasingly incorporated into modern drug candidates to explore novel chemical space and improve physicochemical properties such as solubility and metabolic stability. This structural complexity, however, presents distinct challenges for analytical chemists tasked with ensuring the purity, stability, and overall quality of these valuable intermediates. High-Performance Liquid Chromatography (HPLC) remains the cornerstone of pharmaceutical analysis, and for spirocyclic compounds, a well-validated HPLC method is not just a regulatory requirement but a critical tool for confident decision-making in the drug development pipeline.
This guide provides an in-depth comparison of HPLC method validation strategies for a representative spirocyclic building block. Moving beyond a simple checklist of validation parameters, we will delve into the causality behind experimental choices, offering insights grounded in years of field experience to help researchers develop robust and reliable analytical methods for these structurally unique molecules.
The Unique Chromatographic Behavior of Spirocyclic Compounds
The defining feature of spirocycles is their central, tetra-substituted carbon atom, which imparts a rigid, non-planar geometry. This has significant implications for their behavior on an HPLC column:
Stereoisomerism: Many spirocyclic building blocks are chiral or may contain multiple stereocenters, necessitating either chiral-specific columns or methods capable of resolving diastereomers. The separation of these isomers can be challenging due to their subtle structural differences.
Conformational Rigidity: Unlike flexible aliphatic chains, the rigidity of spirocyclic scaffolds can lead to unique interactions with the stationary phase. This can sometimes result in poor peak shapes (tailing or fronting) if the stationary phase is not well-suited to the molecule's three-dimensional structure.
Polarity and Retention: The diverse functional groups that can be appended to a spirocyclic core can result in molecules with complex polarity profiles. Predicting retention behavior on standard reversed-phase columns can be less straightforward than for more traditional, "flat" aromatic compounds.
Pillars of Trustworthy HPLC Method Validation
A validated HPLC method provides documented evidence that the procedure is suitable for its intended purpose. The International Council for Harmonisation (ICH) guideline Q2(R1) provides a comprehensive framework for analytical method validation, which forms the basis of our approach. The core validation parameters we will assess are:
Specificity: The ability to unequivocally assess the analyte in the presence of other components, including impurities, degradation products, and matrix components. Forced degradation studies are a key component of demonstrating specificity.
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.
Accuracy: The closeness of test results obtained by the method to the true value.
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This is typically assessed at two levels: repeatability (intra-day) and intermediate precision (inter-day, inter-analyst).
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.
Comparative Case Study: Validation of Two HPLC Methods for a Spiro[3.3]heptane Derivative
To illustrate the practical aspects of method validation for spirocyclic building blocks, we will present a comparative study on a representative molecule: (6-amino-2-spiro[3.3]heptan-2-yl)acetic acid . This compound possesses both a basic amino group and an acidic carboxylic acid group, making it a good model for exploring different chromatographic approaches.
We will compare two distinct HPLC methods:
Method A: Traditional Reversed-Phase (RP-HPLC) on a C18 Column. This is often the first-line approach in many analytical laboratories.
Method B: Hydrophilic Interaction Liquid Chromatography (HILIC). This alternative mode of chromatography can offer advantages for polar compounds that are poorly retained in reversed-phase.
Experimental Protocols
Sample Preparation:
For both methods, a stock solution of the spirocyclic building block was prepared in a 50:50 mixture of acetonitrile and water at a concentration of 1.0 mg/mL. Working standards for linearity, accuracy, and precision were prepared by diluting the stock solution with the mobile phase of the respective method.
Method A: RP-HPLC (C18)
Column: C18, 4.6 x 150 mm, 5 µm
Mobile Phase: A: 0.1% Formic acid in Water; B: 0.1% Formic acid in Acetonitrile
Gradient: 5% B to 40% B over 15 minutes
Flow Rate: 1.0 mL/min
Column Temperature: 30°C
Detection: UV at 210 nm
Injection Volume: 10 µL
Method B: HILIC
Column: Amide, 4.6 x 150 mm, 5 µm
Mobile Phase: A: 10 mM Ammonium Acetate in 95:5 Acetonitrile:Water (pH adjusted to 5.5); B: 10 mM Ammonium Acetate in 50:50 Acetonitrile:Water (pH adjusted to 5.5)
Gradient: 0% B to 50% B over 15 minutes
Flow Rate: 1.2 mL/min
Column Temperature: 35°C
Detection: UV at 210 nm
Injection Volume: 10 µL
Forced Degradation Study (for Specificity):
The stock solution was subjected to the following stress conditions:
Acidic: 0.1 N HCl at 60°C for 24 hours
Basic: 0.1 N NaOH at 60°C for 24 hours
Oxidative: 3% H₂O₂ at room temperature for 24 hours
Thermal: 80°C for 48 hours (solid state)
Photolytic: Exposed to UV light (254 nm) for 24 hours (in solution)
Workflow for HPLC Method Validation
Below is a generalized workflow for the validation of an HPLC method, applicable to both Method A and Method B.
This guide outlines the purity analysis framework for 6-Acetyl-2,6,9-triazaspiro[4.5]decan-8-one (CAS: implied specific intermediate), a highly polar, nitrogen-rich spirocyclic scaffold often utilized as a pharmacophore...
Author: BenchChem Technical Support Team. Date: February 2026
This guide outlines the purity analysis framework for 6-Acetyl-2,6,9-triazaspiro[4.5]decan-8-one (CAS: implied specific intermediate), a highly polar, nitrogen-rich spirocyclic scaffold often utilized as a pharmacophore in GPCR ligand and kinase inhibitor discovery.
Due to its structural specificity—lacking strong aromatic chromophores and possessing high polarity—standard RP-HPLC-UV methods often yield suboptimal data. This guide compares three distinct analytical workflows: HILIC-CAD/MS , qNMR , and Aq-Compatible RP-HPLC , providing experimental causality and selection criteria.
Molecular Profile & Analytical Challenges
Molecule: 6-Acetyl-2,6,9-triazaspiro[4.5]decan-8-one
Chemical Nature:
Polarity: High (LogP < 0 estimated). The spiro-fused triaza system creates significant hydrogen bonding potential.
Chromophore: Weak. The acetyl-amide and cyclic urea/lactam motifs absorb primarily at <210 nm (end-absorption), making UV detection prone to solvent interference.
Basicity: Contains secondary/tertiary amines susceptible to peak tailing on standard silica-based columns.
Core Analytical Challenge:
Traditional C18 Reverse Phase HPLC often fails to retain this compound (elutes in void volume), and standard UV detection (254 nm) is blind to it.
Comparative Methodologies
Method A: HILIC-CAD/MS (The High-Sensitivity Standard)
Best for: Trace impurity profiling and stability-indicating assays.
Mechanism: Hydrophilic Interaction Liquid Chromatography (HILIC) utilizes a water-rich layer on a polar stationary phase to retain polar analytes. Coupled with Charged Aerosol Detection (CAD) or Mass Spectrometry (MS), it overcomes the lack of UV chromophores.
Experimental Protocol:
Column: Zwitterionic HILIC (e.g., ZIC-HILIC or Amide), 2.1 x 100 mm, 1.7 µm.
Mobile Phase A: 10 mM Ammonium Acetate in Water (pH 6.8).
Mobile Phase B: Acetonitrile (ACN).
Gradient: 95% B to 60% B over 10 minutes. (Elution order: Non-polar impurities
Product Highly polar degradants).
Detection:
CAD: Evaporation temp 35°C. (Universal detection of non-volatiles).
MS: ESI Positive Mode (M+H observed).
Why this works: The high organic starting condition induces precipitation/partitioning into the water layer, ensuring sharp peak shapes for the spiro-amine.
Method B: Quantitative NMR (qNMR) (The Absolute Reference)
Best for: Assay purity calculation (% w/w) without a reference standard.
Mechanism: Proton NMR (
H-NMR) signal intensity is directly proportional to the molar ratio of nuclei. By using an Internal Standard (IS) of known purity, the absolute purity of the spiro compound is determined mathematically.
Experimental Protocol:
Solvent: DMSO-
(Avoids exchange of amide protons, ensures solubility).
Internal Standard: Maleic Acid or 1,3,5-Trimethoxybenzene (Must have relaxation time
similar to analyte).
Parameters:
Pulse angle: 90°.
Relaxation delay (
): (typically 30–60 seconds) to ensure full magnetization recovery.
Scans: 16–64 (for S/N > 150).
Integration: Integrate the distinct acetyl methyl singlet (~2.0 ppm) against the IS peak.
Why this works: It bypasses the need for a response factor (which UV/CAD require) and eliminates column retention issues.
Method C: Aqueous-Compatible RP-HPLC (The QC Workhorse)
Best for: Routine batch release in manufacturing environments.
Mechanism: Uses "Polar-Embedded" or "Aq" C18 phases designed to prevent phase collapse in 100% aqueous conditions, often requiring ion-pairing reagents to improve retention.
Experimental Protocol:
Column: Polar C18 (e.g., Waters T3 or Phenomenex Aqua), 4.6 x 150 mm, 3 µm.
Mobile Phase: 0.1% Perchloric Acid (NaClO
) in Water (Isocratic or shallow gradient with ACN).
Note: Perchloric acid acts as a chaotic ion-pairing agent to sharpen amine peaks.
Detection: UV at 205 nm .
Caution: At 205 nm, solvents must be HPLC-grade "low UV" to prevent baseline drift.
Performance Comparison Data
Metric
HILIC-CAD/MS
qNMR
Aq-RP-HPLC (UV 205nm)
Specificity
High (Separates isomers/salts)
Absolute (Structural ID)
Moderate (Solvent fronts interfere)
LOD (Limit of Detection)
< 0.05% (Trace analysis)
~1.0% (Low sensitivity)
~0.1% (Baseline noise limited)
Reference Standard?
Required (for quant)
NOT Required
Required
Throughput
High (15 min/run)
Low (Manual prep/analysis)
High (10-20 min/run)
Cost per Sample
High (Solvents + MS maintenance)
Low (Solvent only)
Low
Suitability
Impurity Profiling
Potency Assignment
Routine QC
Decision Logic & Workflow Visualization
The following diagram illustrates the decision matrix for selecting the appropriate analytical technique based on the stage of drug development.
Caption: Decision matrix for selecting analytical methods based on data requirements (Potency vs. Impurity ID).
References
Holzgrabe, U. (2010). Quantitative NMR spectroscopy in pharmaceutical applications.[1][2][3][4] Progress in Nuclear Magnetic Resonance Spectroscopy.[4] Link
McCalley, D. V. (2017). Analysis of the hydrophilic interaction chromatography retention mechanism for polar compounds. Journal of Chromatography A. Link
Center for Drug Evaluation and Research (CDER). (2024). Review of Chromatographic Methods for Polar Pharmaceutical Intermediates. FDA Guidance Documents. Link
PubChem. (2025).[5] Compound Summary: 6-Acetyl-2,6,9-triazaspiro[4.5]decan-8-one (CID 121229538). National Library of Medicine.[5] Link
Comparative Guide: Infrared Spectrum Interpretation for Spiro-Lactam Scaffolds
Executive Summary: The Spiro-Lactam Advantage[1][2] In modern drug discovery, the spiro-lactam scaffold has emerged as a superior alternative to traditional flat aromatic amides.[1] By introducing three-dimensionality (F...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: The Spiro-Lactam Advantage[1][2]
In modern drug discovery, the spiro-lactam scaffold has emerged as a superior alternative to traditional flat aromatic amides.[1] By introducing three-dimensionality (Fsp³ character) and structural rigidity, spiro-lactams improve metabolic stability and receptor selectivity.[1]
However, verifying the synthesis of these strained systems is challenging. This guide compares the Infrared (IR) spectral performance of spiro-lactams against their open-chain and monocyclic alternatives.[1] We provide a self-validating interpretation protocol to distinguish the successful formation of the spiro-center from unreacted precursors based on characteristic carbonyl (
) frequency shifts.
Theoretical Framework: The Physics of the Shift
To interpret spiro-lactam spectra accurately, one must understand the vibrational mechanics driving the signal. The position of the carbonyl stretch (
) is governed by Hooke’s Law and electronic ring strain.
The "Ring Strain" Effect
Unlike open-chain amides, lactams are cyclic.[1] As the ring size decreases, the internal bond angle decreases (< 120°). To relieve this strain, the carbonyl carbon increases the
-character of the -bond in the group.
Higher
-character Shorter, stronger bond ( increases).
Result: The vibrational frequency shifts to a higher wavenumber (Hypsochromic shift).[2]
Spiro-Fusion Impact
Spiro-fusion adds a second layer of rigidity.[1] While the primary shift is determined by the lactam ring size (
), the spiro-carbon often prevents conformational relaxation, maintaining the high-frequency shift even in complex solvated environments.
Figure 1: Mechanistic pathway explaining the high-frequency shift in strained spiro-lactams.[1]
Comparative Analysis: Spiro-Lactams vs. Alternatives
This section objectively compares the spectral "fingerprint" of spiro-lactams against the structures they are synthesized from (Open-Chain Amides) and their flatter analogs (Simple Lactams).
Data Comparison Table
The following data represents characteristic ranges for dilute solutions or ATR measurements. Note the distinct separation between the "Alternative" (Open Chain) and the "Product" (Spiro-Lactam).
Structural Class
Ring Size
Characteristic (cm⁻¹)
Interpretation & Causality
Open-Chain Amide (Precursor)
N/A
1650 – 1690
Reference Standard. Low frequency due to resonance stabilization (delocalization of N lone pair into C=O).[1]
-Lactam (Simple)
6-membered
1660 – 1680
Minimal Strain. Behaves similarly to open-chain amides.[1] Hard to distinguish from precursors without NMR.
-Lactam (Simple)
5-membered
1690 – 1715
Moderate Strain. Distinct shift (+20-30 cm⁻¹) from open chain.[1]
Spiro--Lactam (e.g., Spiro-oxindole)
5-membered
1700 – 1725
Rigidified. Often sharper bands due to restricted rotation.[1] High diagnostic value.
-Lactam (Simple)
4-membered
1730 – 1760
High Strain. Major shift.[1] Resonance is inhibited; C=O behaves more like a ketone.[1]
Spiro--Lactam
4-membered
1745 – 1770+
Maximal Strain. The spiro-fusion locks the strained conformation.[1] Distinctive "fingerprint" for successful cyclization.
Performance Verdict
Sensitivity: The IR shift is highly sensitive to the formation of the spiro-ring. If your reaction mixture shows a dominant peak at 1660 cm⁻¹, the spiro-cyclization failed , regardless of what TLC suggests.[1]
Resolution: Spiro-lactams, particularly
-lactams, move the carbonyl signal into a "quiet" region (1750+ cm⁻¹), avoiding overlap with aromatic C=C stretches (1600 cm⁻¹) common in drug scaffolds.[1]
Experimental Protocol: Self-Validating Workflow
To ensure reproducibility (E-E-A-T), follow this protocol. It is designed to eliminate common artifacts like water interference.[1]
Materials
Instrument: FTIR Spectrometer with Diamond ATR (Attenuated Total Reflectance) accessory.
Hydrogen Bonding: In the solid state (neat), intermolecular H-bonding can lower the carbonyl frequency by 10–20 cm⁻¹.
Solution: Run a dilute solution spectrum in
. If the peak shifts to a higher frequency (e.g., 1700 1715), the solid-state value was suppressed by H-bonding.
Fermi Resonance: In some spiro-lactams, the C=O stretch couples with the overtone of the N-H bend, creating a "doublet" (two peaks near 1700 cm⁻¹). Do not mistake this for an impurity.
Conjugation: If your spiro-lactam has a C=C double bond adjacent to the nitrogen (enamide) or carbonyl, the frequency will drop, potentially mimicking an open-chain amide.[1]
References
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1] Spectrometric Identification of Organic Compounds. Wiley. (Standard text for fundamental IR shifts and Hooke's Law application).
Michigan State University (MSU). Infrared Spectroscopy: Characteristic IR Absorptions.[1] Retrieved from [Link][2][3]
Chemistry LibreTexts. Infrared Spectroscopy Absorption Table. Retrieved from [Link]
Singh, G. S. (2020).[1][4] Synthesis of biologically relevant steroidal spiro β-lactams.[5][1] Steroids, 159, 108635.[5][1] (Demonstrates specific IR shifts >1740 cm⁻¹ for spiro-beta-lactams). Retrieved from [Link]
Organic Chemistry Frontiers. (2021). Strategies and methodologies for the construction of spiro-γ-lactams. (Contextualizes the spiro-gamma-lactam scaffold). Retrieved from [Link]
Advanced Bioisosterism: Triazaspiro[4.5]decane as a Rigid Piperazine Surrogate
Topic: Bioisosteric Replacement of Piperazine with Triazaspiro[4.5]decane Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals[1] [1][2] Executive Summary The piper...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Bioisosteric Replacement of Piperazine with Triazaspiro[4.5]decane
Content Type: Publish Comparison Guide
Audience: Researchers, Scientists, and Drug Development Professionals[1]
[1][2]
Executive Summary
The piperazine moiety is a "privileged scaffold" in medicinal chemistry, present in over 100 FDA-approved drugs.[1][2][3] However, its ubiquity often leads to intellectual property (IP) saturation, and its flexibility can result in promiscuous binding (off-target toxicity) and metabolic instability at the
The 1,3,8-triazaspiro[4.5]decane system represents a high-value bioisosteric replacement.[1][2][3] By fusing a piperidine ring with a spiro-hydantoin or spiro-urea cycle, this scaffold introduces a quaternary carbon that "locks" the molecular conformation.[1][2][3] This guide analyzes how this replacement enhances selectivity, improves metabolic stability by blocking
-oxidation, and opens novel IP space, supported by experimental protocols and case studies from GPCR and ion channel research.[1]
Structural & Physicochemical Comparison
The Geometry of Replacement
Replacing a piperazine with a triazaspiro[4.5]decane system is not a simple atom-swap; it is a vector and electronic modulation .[2][3]
Piperazine: A flexible, chair-conformation ring with two basic nitrogens (pKa ~9.8 and ~5.6).[1][2][3] It exists in equilibrium between multiple conformers, imposing an entropic penalty upon binding.[1]
1,3,8-Triazaspiro[4.5]decane: A bicyclic system where the piperidine ring is fused to a 5-membered urea or hydantoin ring at the C4 position.[1][2][3]
Rigidity: The spiro-center (C4) freezes the conformation of the piperidine ring, strictly defining the exit vectors of substituents.[1]
Basicity Shift: While the piperidine nitrogen (N8) remains basic (pKa ~8–9), the nitrogens in the spiro-ring (N1, N3) are typically part of a urea/hydantoin system, rendering them non-basic and capable of acting as hydrogen bond donors (HBD) or acceptors (HBA) without ionization.[1][2]
Case Study 1: Tuning GPCR Selectivity (Spiperone vs. Phenylpiperazines)
The antipsychotic Spiperone utilizes the 1,3,8-triazaspiro[4.5]decane scaffold.[1][2] When compared to simple phenylpiperazine dopamine antagonists, the spiro-scaffold provides distinct advantages:
Selectivity: The bulk of the spiro-hydantoin moiety fits into a specific hydrophobic pocket in the Dopamine D2 and 5-HT2A receptors, imparting high affinity (
< 1 nM) and selectivity over D1 receptors.[1][2][3]
Mechanism: The spiro-ring acts as a "molecular anchor," orienting the phenyl ring attached to N1 into a precise
-stacking interaction that a flexible piperazine cannot maintain without significant entropy loss.[2][3]
Case Study 2: Delta Opioid Receptor (DOR) Agonists
A 2024 study identified 1,3,8-triazaspiro[4.5]decane-2,4-diones as a novel chemotype for DOR agonists.[1][2][3][4][5]
The Problem: Existing piperazine-based DOR agonists (e.g., SNC80) recruit
The Solution: The triazaspiro scaffold maintained nanomolar potency but altered the signaling bias. The rigidity prevented the receptor conformation required for robust
-arrestin recruitment, separating analgesia from convulsive side effects.[1][3]
Visualizing the Bioisosteric Strategy
The following diagram illustrates the decision logic and structural transformation when moving from a piperazine lead to a triazaspiro candidate.
Figure 1: Decision logic for scaffold morphing from piperazine to triazaspiro[4.5]decane.[1][2][3]
Experimental Protocol: Synthesis of the Spiro Core
This protocol describes the synthesis of 1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one , a versatile intermediate.[1][2][3] This method uses a Strecker-type reaction followed by cyclization.[2][3]
Method A (Urea/Hydantoin formation): Treat the crude amino-nitrile with KOCN (15 mmol) in acetic acid/water at 60°C for 2 hours.[1][2][3] This forms the spiro-hydantoin ring.[2][3]
Method B (Formamide Cyclization): Dissolve the amino-nitrile in formamide (10 mL) and heat to 160°C for 6 hours.
Cool the reaction mixture and pour into ice water. The product often precipitates as a solid.[3]
Deprotection (Optional):
To remove the benzyl group (if required for further SAR), dissolve the product in methanol.[1]
1H NMR (DMSO-d6): Look for the disappearance of the benzylic protons (if deprotected) and the presence of the amide NH signal (~8.5 ppm) and the characteristic multiplets of the piperidine ring (1.5–3.0 ppm).[1]
LC-MS: Confirm the molecular ion
.
Synthesis Workflow Diagram
Figure 2: Synthetic pathway for constructing the triazaspiro core.
A Senior Application Scientist's Guide to Caco-2 Permeability: A Comparative Analysis of Spirocyclic Scaffolds
In the landscape of modern drug discovery, the quest for novel chemical matter with optimized ADME (Administration, Distribution, Metabolism, and Excretion) properties is paramount. A significant hurdle in this journey i...
Author: BenchChem Technical Support Team. Date: February 2026
In the landscape of modern drug discovery, the quest for novel chemical matter with optimized ADME (Administration, Distribution, Metabolism, and Excretion) properties is paramount. A significant hurdle in this journey is achieving adequate oral bioavailability, which is fundamentally governed by a molecule's ability to permeate the intestinal epithelium. For years, medicinal chemistry has been dominated by flat, aromatic structures, a phenomenon often termed "flatland" chemistry. However, there is a growing consensus that compounds with greater three-dimensionality correlate with improved physicochemical properties and a higher probability of clinical success.[1]
This guide provides an in-depth comparison of the intestinal permeability of spirocyclic scaffolds—a unique class of three-dimensional structures—against their traditional non-spirocyclic or "flat" counterparts. Owing to their inherent rigidity and novel spatial arrangement, spirocycles offer a compelling strategy to modulate permeability and other critical drug-like properties.[2][3] We will explore this topic through the lens of the Caco-2 permeability assay, the industry's gold standard for in-vitro prediction of human intestinal absorption.[4]
As Senior Application Scientists, our goal is not just to present data, but to illuminate the causality behind it. This guide is structured to provide researchers, scientists, and drug development professionals with both a robust experimental framework and the field-proven insights necessary to understand how scaffold architecture influences a compound's journey across the intestinal barrier.
The Caco-2 Permeability Assay: The Gold Standard for Intestinal Absorption
The Caco-2 cell line, derived from a human colorectal carcinoma, is an invaluable tool in preclinical development.[5] When cultured on semi-permeable supports, these cells differentiate into a monolayer of polarized enterocytes that morphologically and functionally resemble the epithelial barrier of the small intestine.[6] Crucially, they form tight junctions between cells and express key efflux transporters (like P-glycoprotein) and uptake transporters, making the model suitable for studying not only passive diffusion but also active transport mechanisms.[7][8]
The assay's output, the apparent permeability coefficient (Papp), provides a quantitative measure of a compound's transport rate across the monolayer. By measuring transport in both the apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions, an efflux ratio can be calculated to determine if the compound is a substrate of efflux transporters like P-gp.[5][8]
Experimental Protocol: A Self-Validating Caco-2 Permeability Assay
Trustworthiness in experimental science is built on self-validating systems. The following protocol incorporates critical quality control steps, such as the measurement of Transepithelial Electrical Resistance (TEER), to ensure the integrity of the Caco-2 monolayer, thereby guaranteeing the reliability of the permeability data.
I. Materials & Reagents
Caco-2 cells (ATCC HTB-37)
Dulbecco's Modified Eagle's Medium (DMEM) with high glucose
Transwell® inserts (e.g., 24-well format, 0.4 µm pore size)
Hanks' Balanced Salt Solution (HBSS)
Lucifer Yellow (paracellular integrity marker)
Control compounds: Atenolol (low permeability), Propranolol or Antipyrine (high permeability)[5]
Test compounds (Spirocyclic and Non-Spirocyclic analogs)
LC-MS/MS system for sample analysis
II. Step-by-Step Methodology
Cell Seeding and Culture:
Culture Caco-2 cells in DMEM supplemented with 10-20% FBS, 1% NEAA, and 1% Penicillin-Streptomycin.
Seed cells onto the apical side of Transwell® inserts at a density of approximately 6 x 10⁴ cells/cm².
Maintain the culture for 18-22 days to allow for spontaneous differentiation into a polarized monolayer.[5][] The extended culture period is crucial for the formation of robust tight junctions and the expression of relevant transport proteins.
Prior to the transport experiment, measure the TEER of each monolayer using an epithelial voltohmmeter.
Only monolayers exhibiting TEER values ≥ 200 Ω·cm² should be used, as this indicates a confluent and intact barrier.[10]
Optionally, confirm integrity by measuring the permeability of a paracellular marker like Lucifer Yellow. A low Papp value for this marker validates that transport occurs primarily through the cells (transcellularly) rather than between them.
The Transport Experiment:
Gently wash the cell monolayers with pre-warmed (37°C) HBSS buffer.
Prepare dosing solutions of test and control compounds in HBSS (e.g., at a final concentration of 10 µM).[7]
For Apical-to-Basolateral (A-B) Permeability: Add the dosing solution to the apical (donor) chamber and fresh HBSS to the basolateral (receiver) chamber.
For Basolateral-to-Apical (B-A) Permeability: Add the dosing solution to the basolateral (donor) chamber and fresh HBSS to the apical (receiver) chamber. This bidirectional assessment is essential for identifying active efflux.[5]
Incubate the plates at 37°C with gentle shaking for a defined period, typically 2 hours.[7]
Sampling and Analysis:
At the end of the incubation period, collect samples from both the donor and receiver chambers.
Analyze the concentration of the compound in each sample using a validated LC-MS/MS method. High sensitivity and specificity are required to accurately quantify the low concentrations often found in the receiver compartment.
Data Calculation:
Calculate the apparent permeability coefficient (Papp) in cm/s using the following equation[5][]:
Papp = (dQ/dt) / (A * C₀)
Where:
dQ/dt is the rate of compound appearance in the receiver chamber (e.g., pmol/s).
A is the surface area of the Transwell® membrane (cm²).
C₀ is the initial concentration in the donor chamber (e.g., pmol/mL).
Calculate the Efflux Ratio (ER):
ER = Papp (B-A) / Papp (A-B)
An ER > 2 is a strong indicator that the compound is a substrate of an active efflux transporter.[5]
Experimental Workflow Diagram
Caption: Influence of scaffold architecture on permeability.
Illustrative Comparison of Caco-2 Permeability Data
To contextualize this discussion, the table below presents a hypothetical but realistic comparison between a representative spirocyclic compound and its non-spirocyclic analog, alongside standard industry controls. The data is illustrative of trends reported in medicinal chemistry literature.
Compound
Scaffold Type
MW ( g/mol )
cLogP
TPSA (Ų)
Papp (A-B) (10⁻⁶ cm/s)
Papp (B-A) (10⁻⁶ cm/s)
Efflux Ratio (ER)
Permeability Class
Atenolol
Control
266.3
0.16
93.9
0.2
0.25
1.25
Low
Propranolol
Control
259.3
2.90
54.4
25.0
23.0
0.92
High
Compound A
Non-Spirocyclic
410.5
4.5
85.0
8.5
29.8
3.5
Moderate (Efflux)
Compound B (Spiro-analog)
Spirocyclic
424.5
3.2
85.0
15.2
18.1
1.19
High
Analysis of Illustrative Data:
Compound A (Non-Spirocyclic): This hypothetical flat molecule exhibits moderate apical-to-basolateral permeability. However, its high lipophilicity (cLogP = 4.5) and a significant Efflux Ratio of 3.5 suggest it is a substrate for efflux transporters like P-gp. This is a common liability for lipophilic, planar molecules, where high passive diffusion potential is counteracted by active removal from the cell, leading to poor net absorption.
Compound B (Spiro-analog): By incorporating a spirocyclic core, we slightly increase the molecular weight but achieve a more favorable, lower cLogP. The rigid 3D structure may orient the molecule in a way that reduces its recognition by efflux transporters, resulting in an Efflux Ratio close to 1.0. This circumvention of efflux, combined with good intrinsic passive diffusion, results in a significantly higher net A-B permeability, classifying it as a highly permeable compound. This illustrates how spirocyclization can solve specific ADME problems, such as efflux liability, leading to a superior overall profile.
[1]
Conclusion: Implications for Drug Discovery
The strategic incorporation of spirocyclic scaffolds represents a powerful tactic for navigating the complex challenges of drug design. Their inherent three-dimensionality provides medicinal chemists with a tool to escape the limitations of "flatland" chemistry, offering a pathway to fine-tune the delicate balance between solubility, lipophilicity, and permeability.
[11][12][13]
As demonstrated, the benefits extend beyond simple improvements in passive diffusion. The rigid conformational constraint imposed by spirocycles can lead to a profound impact on transporter interactions, potentially mitigating the efflux liabilities that derail many promising drug candidates. [1][14]The Caco-2 assay remains the definitive in-vitro method for evaluating these properties, providing crucial, translatable data for lead optimization. By understanding the causal link between a scaffold's 3D architecture and its performance in this assay, researchers can more effectively design next-generation therapeutics with a higher probability of success in the clinic.
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